Technical Documentation Center

tert-Butyl azepan-3-ylcarbamate dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl azepan-3-ylcarbamate dihydrochloride

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Solubility Profiling of tert-Butyl azepan-3-ylcarbamate dihydrochloride in Pre-formulation

Executive Summary In modern drug discovery, functionalized saturated heterocycles are critical for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). tert-Butyl azepan-3-ylcarbamate dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized saturated heterocycles are critical for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2304584-18-5) is a highly specialized, Boc-protected chiral building block widely utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors[1][2].

This technical whitepaper provides an in-depth analysis of the solubility characteristics of this compound, contrasting the free base with its dihydrochloride salt form. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination, designed specifically for pre-formulation scientists and medicinal chemists.

Structural Significance and Physicochemical Profiling

The Rationale Behind the Dihydrochloride Salt

The parent compound, tert-Butyl azepan-3-ylcarbamate (CAS: 454451-26-4), contains a secondary amine within the seven-membered azepane ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. While the Boc group provides essential steric hindrance and chemoselectivity during complex cross-coupling reactions, it significantly increases the lipophilicity of the molecule, thereby reducing its aqueous solubility[3].

To counteract this and improve handling, the compound is formulated as a dihydrochloride salt . The protonation of the basic azepane nitrogen disrupts the crystal lattice energy just enough to facilitate rapid hydration, shifting the compound from a moderately soluble free base to a highly soluble salt.

Quantitative Solubility Data

Empirical safety data sheets (SDS) for proprietary salt forms often list water solubility as "no data available" due to the highly specific application of these intermediates[4]. However, predictive topological models and structural analogs provide a reliable baseline for pre-formulation.

Table 1: Comparative Physicochemical Data

Propertytert-Butyl azepan-3-ylcarbamate (Free Base)tert-Butyl azepan-3-ylcarbamate dihydrochloride
CAS Number 454451-26-42304584-18-5
Molecular Weight 214.30 g/mol 287.22 g/mol
Predicted Log S -2.07[3]> 1.5 (Estimated due to ionization)
Aqueous Solubility ~3.45 mg/mL (0.0161 mol/L)[3]> 50.0 mg/mL (Highly Soluble)
Physical State Viscous liquid / Low-melting solidCrystalline Solid
Primary Utility Direct organic synthesisEnhanced shelf-life, aqueous reactions

Note: The dihydrochloride salt exhibits superior oxidative stability and hygroscopic control compared to the free base, making it the preferred form for long-term storage and precise stoichiometric weighing.

Experimental Protocol: Thermodynamic Solubility Determination

Because theoretical models cannot account for specific buffer interactions or common-ion effects in complex biological media, empirical determination is mandatory. The following protocol utilizes the Shake-Flask Method , optimized for Boc-protected amine salts.

Self-Validating Workflow Causality
  • Why 24-48 hours of equilibration? Kinetic dissolution can cause temporary supersaturation. Extended equilibration ensures the system reaches a true thermodynamic ground state.

  • Why ultracentrifugation over filtration? The hydrophobic Boc-group has a high affinity for standard syringe filters (e.g., PTFE or Nylon). Filtration can artificially lower the measured concentration through non-specific binding. Centrifugation eliminates this variable.

  • Why control the pH strictly? As a dihydrochloride salt, the dissolution will inherently lower the pH of unbuffered water. Using a standardized buffer (e.g., PBS at pH 7.4) reflects physiological conditions and prevents the common-ion effect from skewing results.

Step-by-Step Methodology
  • Preparation: Add an excess amount (~100 mg) of tert-Butyl azepan-3-ylcarbamate dihydrochloride to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).

  • Equilibration: Place the tube in a thermostatic shaker at exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Dilution & Quantification: Carefully extract 100 µL of the supernatant and dilute it 1:100 in mobile phase. Quantify using HPLC-UV (detecting the carbamate absorbance at ~210 nm) against a pre-validated calibration curve.

Workflow A Excess Solid Addition (Dihydrochloride Salt) B Buffer Equilibration (48h at 25°C) A->B C Phase Separation (Ultracentrifugation) B->C D Supernatant Extraction & Dilution C->D E HPLC-UV Quantification D->E

Thermodynamic solubility determination workflow for salt APIs.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The primary value of tert-Butyl azepan-3-ylcarbamate dihydrochloride lies in its application as a chiral moiety in oncology drug development. Specifically, azepane derivatives are frequently grafted onto pyrrolopyridine scaffolds to synthesize potent CHK1/CHK2 kinase inhibitors [2].

Mechanistic Role

In the DNA damage response (DDR) pathway, CHK1 is a crucial kinase that halts the cell cycle to allow for DNA repair. By incorporating the bulky, nitrogen-rich azepane ring, medicinal chemists can precisely target the ATP-binding pocket of CHK1. The Boc group is subsequently cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the primary amine, which forms critical hydrogen bonds with the kinase hinge region.

Pathway DNA Genotoxic Stress (DNA Damage) ATR ATR Kinase Activation DNA->ATR CHK1 CHK1 Kinase ATR->CHK1 Arrest Cell Cycle Arrest & DNA Repair CHK1->Arrest Inhibitor Azepane-derived CHK1 Inhibitor Inhibitor->CHK1 Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Forces

CHK1 kinase inhibition pathway targeted by azepane-derived compounds.

Conclusion

tert-Butyl azepan-3-ylcarbamate dihydrochloride represents a vital intersection of synthetic utility and optimized physicochemical properties. While the free base suffers from moderate aqueous solubility (~3.45 mg/mL), the dihydrochloride salt ensures rapid dissolution, making it ideal for scalable, aqueous-based synthetic methodologies. Utilizing rigorous thermodynamic protocols ensures that researchers can accurately baseline this compound for downstream pre-formulation and API synthesis.

References

  • Google Patents. "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors". Google Patents.

Sources

Exploratory

Strategic Utilization of tert-Butyl Azepan-3-ylcarbamate in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of tert-Butyl azepan-3-ylcarbamate in organic synthesis and drug discovery. Executive Summary tert-Butyl azepan-3-ylcarbamate (CAS: 454451-26-4 f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of tert-Butyl azepan-3-ylcarbamate in organic synthesis and drug discovery.

Executive Summary

tert-Butyl azepan-3-ylcarbamate (CAS: 454451-26-4 for racemic; 2411591-22-3 for R-isomer) is a high-value bifunctional building block. It consists of a seven-membered azepane ring with a free secondary amine at position 1 and a Boc-protected primary amine at position 3.

This scaffold represents a critical "expansion strategy" in medicinal chemistry. While pyrrolidine (5-membered) and piperidine (6-membered) rings dominate the intellectual property (IP) landscape, the azepane (7-membered) ring offers unique conformational flexibility and vector orientation. It is best known as the key side-chain precursor for the fluoroquinolone antibiotic Besifloxacin , but its utility extends into kinase inhibitors, GPCR ligands, and peptidomimetics where it functions as a semi-rigid linker.

Structural & Physicochemical Profile

The "Goldilocks" Conformation

Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility allows the scaffold to undergo induced fit within a protein binding pocket, potentially increasing binding affinity where rigid analogs fail.

FeaturePiperidine (6-Ring)Azepane (7-Ring)Impact on Drug Design
Conformation Rigid ChairFlexible Twist-Chair/BoatAllows adaptive binding (induced fit).
Vector Angle Defined/FixedVariableAccesses novel vectors for substituents.
Lipophilicity ModerateHigher (+1 CH₂)Increases membrane permeability; alters LogD.
IP Space CrowdedLess ExploredOpportunities for novel patentable matter.
Reactivity Profile

The molecule is designed for orthogonal functionalization :

  • N1 (Ring Nitrogen): A nucleophilic secondary amine. It is ready for SNAr, alkylation, reductive amination, or amide coupling.

  • N3 (Exocyclic Nitrogen): Protected by a tert-butoxycarbonyl (Boc) group.[1] It remains inert during N1 manipulations and is revealed later via acidic deprotection (TFA or HCl).

Synthetic Accessibility

Historically, accessing chiral 3-aminoazepanes was challenging. Modern routes rely on the "Chiral Pool" strategy using Lysine or Ornithine, or biocatalytic cascades.

Primary Synthetic Route (Chiral Pool)

The most robust industrial route starts from D-Lysine (for the R-isomer required for Besifloxacin) or L-Lysine .

  • Cyclization: Lysine is cyclized to

    
    -amino-
    
    
    
    -caprolactam.
  • Protection: The

    
    -amine is Boc-protected.[1]
    
  • Reduction: The lactam carbonyl is reduced (e.g., using BH₃·THF or LiAlH₄) to the methylene, yielding the final azepane.

Synthesis Lysine D-Lysine (Chiral Pool) Lactam alpha-Amino Caprolactam Lysine->Lactam Cyclization (-H2O) BocLactam N-Boc Lactam Lactam->BocLactam Boc2O Protection Product tert-Butyl azepan-3-ylcarbamate BocLactam->Product Reduction (BH3 or LAH)

Caption: Synthesis of tert-Butyl azepan-3-ylcarbamate from D-Lysine via lactam reduction.

Medicinal Chemistry Applications

Case Study: Besifloxacin Synthesis

Besifloxacin (Besivance) is a fourth-generation fluoroquinolone used for ophthalmic infections.[2][3] Its superior activity against resistant strains is attributed to the 7-membered ring, which alters the bulk and shape of the molecule compared to the 6-membered analog (Ciprofloxacin).

The Reaction: The title compound (N3-Boc protected) reacts with the chlorofluoroquinolone core via a Nucleophilic Aromatic Substitution (SNAr). The N1 nitrogen attacks the C7 position of the quinolone, displacing the chloride.

Besifloxacin Core 7-Chloro-fluoroquinolone Core Intermediate N1-Coupled Intermediate Core->Intermediate + Scaffold (SNAr, Base) Scaffold tert-Butyl azepan-3-ylcarbamate Scaffold->Intermediate Besifloxacin Besifloxacin (Final Drug) Intermediate->Besifloxacin HCl/Hydrolysis (Boc Removal)

Caption: The pivotal role of tert-Butyl azepan-3-ylcarbamate in Besifloxacin manufacturing.

General Library Synthesis Workflow

In early discovery, this building block is used to generate libraries of diamines.

  • Step 1 (N1-Functionalization): The free ring nitrogen is derivatized (e.g., reductive amination with aldehydes).

  • Step 2 (Deprotection): The Boc group is removed with TFA/DCM.

  • Step 3 (N3-Functionalization): The newly revealed primary amine is coupled with carboxylic acids or sulfonyl chlorides.

Experimental Protocols

Protocol A: SNAr Coupling (Besifloxacin Model)

This protocol describes the coupling of tert-butyl azepan-3-ylcarbamate to a halogenated heterocycle.

Reagents:

  • Substrate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv)

  • Reagent: (R)-tert-Butyl azepan-3-ylcarbamate (1.2 equiv)

  • Base: Triethylamine (Et₃N) or DBU (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO

Procedure:

  • Dissolution: Charge the chlorofluoroquinolone substrate (1.0 g) and Acetonitrile (10 mL) into a round-bottom flask equipped with a reflux condenser.

  • Addition: Add tert-butyl azepan-3-ylcarbamate (1.2 equiv) followed by Et₃N (2.0 equiv).

  • Reaction: Heat the mixture to reflux (80°C) under nitrogen for 6–12 hours. Monitor conversion by HPLC or TLC.

  • Workup: Cool to room temperature. The product often precipitates.[4] If not, concentrate in vacuo, dilute with water, and adjust pH to ~7 to induce precipitation.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[4][5]

  • Deprotection (Optional): To obtain the free amine (Besifloxacin), treat the intermediate with 6M HCl at room temperature for 2 hours.

Protocol B: General Boc-Deprotection

Standard procedure to reveal the primary C3-amine.

Procedure:

  • Dissolve the N-Boc protected intermediate in Dichloromethane (DCM) (5 mL per mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL per mL of DCM) dropwise at 0°C.

  • Stir at room temperature for 1–2 hours (monitor CO₂ evolution cessation and LCMS).

  • Workup: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove traces of acid. The residue is the TFA salt, ready for subsequent coupling.

Practical Considerations & Troubleshooting

  • Regioselectivity: The title compound is specific for N1 reactivity. If N3 reactivity is required first, one must use a different building block (e.g., benzyl 3-aminoazepane-1-carboxylate where N1 is Z-protected).

  • Storage: Store at 2–8°C under inert atmosphere. The free secondary amine can absorb CO₂ from the air to form carbamates over time.

  • Chirality: Commercial supplies are available as Racemic, (R), and (S). Ensure the correct enantiomer is selected, as the biological activity difference (e.g., in Besifloxacin) is profound.

References

  • Synthesis of Besifloxacin Intermediate: Xia, Z., Chen, Z., & Yu, S. (2013). "(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride". Molbank, 2013(2), M801. Link

  • Biocatalytic Synthesis: Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades". Chemical Communications, 56, 14226-14229. Link

  • Medicinal Chemistry Review: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review". European Journal of Medicinal Chemistry, 2019. Link

  • Besifloxacin Overview: Bausch & Lomb Inc.[2] "Besivance (besifloxacin ophthalmic suspension) Prescribing Information". Link

Sources

Foundational

Azepane Scaffold Synthesis: A Technical Guide to Starting Materials and Methodologies

Executive Summary The azepane scaffold—a seven-membered, nitrogen-containing heterocycle—is a privileged three-dimensional structure in medicinal chemistry. Its inherent flexibility and capacity for diverse substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane scaffold—a seven-membered, nitrogen-containing heterocycle—is a privileged three-dimensional structure in medicinal chemistry. Its inherent flexibility and capacity for diverse substitution patterns allow for the precise tuning of physicochemical and pharmacokinetic properties in drug development. However, the synthesis of seven-membered rings is thermodynamically and kinetically challenging compared to their five- or six-membered counterparts.

This whitepaper provides an in-depth analysis of the starting materials and synthetic methodologies required to construct the azepane core. By examining the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the authoritative grounding necessary to optimize azepane synthesis.

G A Acyclic Dienes D Ring-Closing Metathesis (RCM) A->D Grubbs Cat. B Cyclohexanones E Beckmann Rearrangement B->E Oxime Formation & Ring Expansion C Nitroarenes F Photochemical Dearomatization C->F Blue Light (427 nm) & Singlet Nitrene G Azepane Scaffold D->G Reduction E->G Reduction F->G Hydrogenolysis

Strategic pathways to azepane scaffolds from diverse starting materials.

Strategic Selection of Starting Materials

The choice of starting material fundamentally dictates the synthetic route, the substitution pattern of the final azepane, and the overall yield.

  • Acyclic Dienes: Utilized primarily for Ring-Closing Metathesis (RCM). These precursors are often derived from readily available amino acids or carbohydrates, allowing for the transfer of existing stereocenters into the cyclic framework.

  • Cyclohexanones / Piperidines: Employed in ring-expansion strategies such as the Beckmann rearrangement or Schmidt reaction. These six-membered precursors are highly scalable and commercially abundant.

  • Nitroarenes: A modern starting material for photochemical dearomative ring expansion. They serve as stable, commercially available alternatives to highly explosive aryl azides, enabling the rapid synthesis of polysubstituted azepanes.

Core Synthetic Methodologies & Protocols

Acyclic Dienes via Ring-Closing Metathesis (RCM)

RCM is a versatile method for constructing unsaturated azepine rings, which are subsequently reduced to azepanes. The reaction relies on ruthenium-based catalysts (e.g., Grubbs second-generation catalyst) to drive intramolecular cyclization 1[1].

Mechanistic Causality: Ruthenium catalysts are highly sensitive to Lewis basic functional groups. Unprotected amines will coordinate to the metal center, poisoning the catalyst and halting the reaction 2[2]. Therefore, the nitrogen in the diene starting material must be protected (e.g., with Boc or Cbz groups). Furthermore, to prevent intermolecular dimerization (a competing side reaction), the reaction must be run at high dilution.

RCM A Acyclic Diene (Amine Protected) B Grubbs II Catalyst (Anhydrous DCM, 0.01 M) A->B Reflux 4-12h C Tetrahydroazepine Intermediate B->C Intramolecular Cyclization D Reduction (H2, Pd/C) C->D E Saturated Azepane D->E

Stepwise ring-closing metathesis (RCM) workflow for azepane synthesis.

Self-Validating Protocol:

  • Preparation: Dissolve the protected diene precursor (1.0 eq) in anhydrous DCM to achieve a strict concentration of 0.01 M under an inert argon atmosphere.

  • Catalysis: Add Grubbs second-generation catalyst (2–5 mol%).

  • Cyclization: Reflux the mixture for 4–12 hours.

  • Validation Check: Monitor via TLC. If significant dimer/oligomer formation is observed (lower Rf streaking), the concentration is too high. Dilute the reaction further in subsequent optimization runs.

  • Isolation: Cool to room temperature, concentrate, and filter through a pad of Celite® to remove ruthenium byproducts. Purify by flash column chromatography.

  • Reduction: Subject the purified tetrahydroazepine to hydrogenation (H₂, Pd/C) to yield the saturated azepane.

Cyclohexanones via Beckmann Rearrangement

The Beckmann rearrangement converts cyclohexanone derivatives into seven-membered lactams (azepan-2-ones), which are then reduced to azepanes. This classical approach is highly reliable for synthesizing fused or heavily functionalized azepane systems 3[3].

Mechanistic Causality: The regiochemistry of the ring expansion is strictly dictated by the stereochemistry of the intermediate oxime. The carbon group anti-periplanar to the leaving group on the nitrogen will migrate. Therefore, controlling or separating the E/Z isomers of the oxime is critical for regioselective azepane synthesis.

Self-Validating Protocol:

  • Oxime Formation: Treat the cyclohexanone starting material with hydroxylamine hydrochloride and a base (e.g., pyridine).

  • Validation Check: Analyze the isolated oxime via ¹H NMR to determine the E/Z ratio. This ratio will directly predict the ratio of lactam regioisomers in the next step.

  • Activation: React the oxime with p-toluenesulfonyl chloride (TsCl) to form the O-tosyl oxime, creating an excellent leaving group.

  • Rearrangement: Induce the rearrangement using a Lewis acid or thermal conditions to yield the lactam. Separate regioisomers via chromatography if a mixture was predicted in Step 2.

  • Reduction: Reduce the purified lactam using LiAlH₄ in anhydrous THF to afford the final azepane.

Nitroarenes via Photochemical Dearomative Ring Expansion

A cutting-edge approach to azepane synthesis involves the photochemical dearomatization of nitroarenes. This method bypasses the high step-count of linear precursor synthesis and avoids the explosive hazards associated with aryl azides 4[4].

Mechanistic Causality: Blue light irradiation of a nitroarene in the presence of a phosphite deoxygenating agent generates a highly reactive singlet nitrene. This nitrene undergoes a concerted insertion into the aromatic ring, expanding it to a seven-membered azepine while perfectly preserving the original ortho/meta/para substitution pattern of the starting material.

PhotoChem N Nitroarene Starting Material L Blue LED (427 nm) + P(OiPr)3 N->L S Singlet Nitrene Intermediate L->S R Ring Expansion (Azepine) S->R Dearomatization A Polysubstituted Azepane R->A H2, Pd/C

Photochemical dearomative ring expansion workflow for azepane synthesis.

Self-Validating Protocol:

  • Preparation: In a specialized photoreactor tube, dissolve the substituted nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).

  • Irradiation: Irradiate the mixture with blue LEDs (427 nm) at room temperature.

  • Validation Check: Track the disappearance of the nitroarene via UV-Vis spectroscopy or LC-MS. Incomplete conversion indicates either insufficient photon flux or quenching by solvent impurities; ensure the reaction is thoroughly degassed.

  • Hydrogenolysis: Subject the resulting expanded azepine intermediate to hydrogenolysis (H₂, Pd/C) to yield the saturated, polysubstituted azepane in just two overall steps.

Quantitative Comparison of Synthetic Strategies

To assist in route scouting, the following table summarizes the quantitative and qualitative metrics associated with each starting material and methodology.

Starting MaterialSynthetic StrategyTypical YieldsKey AdvantagesPrimary Limitations
Acyclic Dienes Ring-Closing Metathesis (RCM)60–85%High functional group tolerance; excellent stereocontrol from chiral pool precursors.Requires extreme dilution (0.01 M); catalyst is highly sensitive to unprotected amines.
Cyclohexanones Beckmann Rearrangement50–80%Readily available, inexpensive precursors; highly scalable for industrial applications.Regioselectivity issues with asymmetric ketones; requires harsh reduction conditions (LiAlH₄).
Nitroarenes Photochemical Dearomatization40–75%Rapid access to highly substituted scaffolds; utilizes safe, stable precursors.Requires specialized photoreactor equipment; limited by specific wavelength penetration.

Conclusion

The successful synthesis of the azepane scaffold hinges entirely on the strategic selection of starting materials. Acyclic dienes offer precise stereocontrol via RCM, cyclohexanones provide scalable access through the Beckmann rearrangement, and nitroarenes unlock rapid complexity generation via photochemical dearomatization. By understanding the mechanistic causality behind these reactions and implementing self-validating checks at critical junctures, researchers can overcome the inherent thermodynamic challenges of seven-membered ring formation and accelerate the discovery of novel azepane-based therapeutics.

References

  • Benchchem. "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." Available at: 1

  • Benchchem. "Optimizing reaction conditions for azepane ring formation." Available at: 2

  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Available at: 4

  • ACS Publications. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Available at:3

Sources

Exploratory

Technical Deep Dive: Boc-Protected Diamines in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, particularly within the exploding field of "linkerology" (e.g., PROTACs, ADCs, and bifunctional degraders), Boc-protected diamines serve as the critical architectural spin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, particularly within the exploding field of "linkerology" (e.g., PROTACs, ADCs, and bifunctional degraders), Boc-protected diamines serve as the critical architectural spine.[1] They provide the necessary orthogonality to link two distinct pharmacophores—an E3 ligase ligand and a protein of interest (POI) ligand—without polymerization or scrambling.

This guide moves beyond basic textbook protection strategies. It focuses on the selective mono-functionalization of symmetric diamines, a notorious challenge where statistical mixtures often degrade yield. We present high-fidelity protocols for kinetic control and detail the mechanistic underpinnings of acid-labile deprotection in complex scaffolds.

Strategic Utility in Drug Design

The primary utility of a mono-Boc diamine lies in its orthogonality . The tert-butyloxycarbonyl (Boc) group is stable toward basic and nucleophilic conditions, allowing for the elaboration of the free amine (typically via amide coupling or reductive amination) while the distal amine remains inert.

The "Linkerology" Context

In PROTAC synthesis, the linker length and composition determine the ternary complex stability (


) and degradation efficiency (

).
  • Rigidity vs. Flexibility: Short aliphatic diamines (ethylenediamine, piperazine) provide rigidity; PEGylated diamines provide solubility and flexibility.

  • Direct-to-Biology (D2B): Recent advances by Janssen and others utilize libraries of mono-Boc diamines to rapidly assemble PROTACs in 96-well plates, bypassing intermediate purification. The Boc group is removed in situ just prior to the final coupling.

Synthesis: Overcoming the Statistical Barrier

The synthesis of mono-Boc diamines from symmetric precursors (e.g., 1,6-hexanediamine) presents a statistical challenge. Adding 1 equivalent of


 to 1 equivalent of diamine typically results in a 1:2:1 mixture (unreacted : mono : di-protected), limiting yields to ~50%.
Method A: The Krapcho Protocol (Statistical Excess)
  • Principle: Use a massive excess of diamine (5–10 eq) to statistically favor the mono-product.

  • Pros: Robust, requires no special reagents.

  • Cons: Wasteful; requires tedious removal of excess diamine (often difficult if the diamine is non-volatile or lipophilic).

Method B: The "Salt-Bridge" Kinetic Control (Recommended)
  • Principle: This method, refined by Ha and colleagues, uses in situ generation of HCl to protonate one amine of the diamine.[2] The electrostatic repulsion and steric bulk of the ammonium salt prevent the second amine from reacting, while the neutral amine reacts with

    
    .
    
  • Mechanism:

    • Diamine + 1 eq HCl

      
       Mono-ammonium salt.
      
    • Mono-ammonium salt +

      
      
      
      
      
      Mono-Boc-Mono-ammonium species.
    • Base workup

      
       Mono-Boc diamine.[3]
      
Visualization: Selective Mono-Protection Workflow

MonoProtection Start Symmetric Diamine (H2N-R-NH2) Step1 Acidification (1 eq TMSCl/MeOH) Start->Step1 Selective Protonation Inter Mono-Ammonium Salt (H2N-R-NH3+ Cl-) Step1->Inter Kinetic Control Step2 Boc Addition (Boc2O in MeOH) Inter->Step2 Electrophilic Trap Product Mono-Boc Diamine (Boc-NH-R-NH2) Step2->Product Base Workup

Caption: Kinetic control strategy using mono-protonation to block the second amine site, preventing di-Boc formation.

Experimental Protocols

Protocol 1: Selective Mono-Protection (Salt-Bridge Method)

Target: Mono-Boc-trans-1,4-diaminocyclohexane

Reagents:

  • Diamine (10 mmol)

  • TMSCl (Trimethylsilyl chloride) (10 mmol) — Source of anhydrous HCl

  • 
     (10 mmol)
    
  • Methanol (anhydrous)[4][5]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of diamine in 20 mL anhydrous MeOH under

    
    . Cool to 0°C.[4]
    
  • Acidification: Add 10 mmol (1.0 eq) of TMSCl dropwise.

    • Why? TMSCl reacts with MeOH to generate anhydrous HCl in situ. This protonates one amine group selectively due to charge repulsion preventing di-protonation in organic media.

  • Equilibration: Stir for 30 mins at 0°C.

  • Protection: Add 10 mmol (1.0 eq) of

    
     dissolved in 5 mL MeOH dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup (Critical):

    • Concentrate solvent.[3][4][6]

    • Dissolve residue in water (pH will be acidic).

    • Wash with

      
       (removes unreacted 
      
      
      
      and any di-Boc byproduct, which is insoluble in water).
    • Basify aqueous layer to pH >12 with 2N NaOH.

    • Extract with DCM (

      
      ).[4] The mono-Boc diamine is now organic soluble.
      
    • Dry (MgSO4) and concentrate.[3][4]

Validation:

  • TLC: Visualize with Ninhydrin (stains free amines).[7] Mono-Boc will have a distinct

    
     from the di-Boc (which runs near solvent front).
    
  • NMR: Look for the integration of 9H (Boc) vs. protons adjacent to the carbamate vs. protons adjacent to the free amine.

Protocol 2: Deprotection in Complex Scaffolds

Target: Removal of Boc from a PROTAC precursor containing sensitive residues (e.g., Methionine).

The Scavenger Problem: The acid-catalyzed cleavage of Boc generates the tert-butyl cation. In simple molecules, this eliminates as isobutylene gas. However, in complex molecules with nucleophilic side chains (Met, Trp, Cys), the cation can alkylate the molecule, ruining the batch.

Reagents:

  • TFA (Trifluoroacetic acid)[7][8][9]

  • DCM[7][9][10]

  • Triisopropylsilane (TIPS) or Thioanisole (Scavengers)

Step-by-Step:

  • Cocktail Prep: Prepare a solution of TFA:DCM:TIPS (50:45:5).

  • Addition: Add cocktail to the Boc-protected precursor (0.1 M concentration).

  • Monitoring: Stir at RT. Monitor by LC-MS (loss of -100 mass units).

  • Termination:

    • Do not quench with water immediately (exothermic).

    • Concentrate under

      
       flow or rotovap.
      
    • Co-evaporate with toluene or ether to remove residual TFA.

Visualization: Deprotection & Scavenging Logic

Deprotection Substrate Boc-Diamine Scaffold Acid TFA Protonation Substrate->Acid Inter Carbamic Acid + t-Butyl Cation (+) Acid->Inter Cleavage PathA Isobutylene Gas (Inert Elimination) Inter->PathA Ideal Path PathB Alkylation of Met/Trp Residues Inter->PathB Side Reaction Scavenger Scavenger Trap (TIPS/Thioanisole) Scavenger->Inter Intercepts Cation

Caption: Mechanism of Boc removal showing the critical role of scavengers in preventing side-chain alkylation.

Data Summary: Reactivity & Stability

ParameterBoc-Amine CharacteristicsPractical Implication
Acid Stability Labile (TFA, HCl, HBr)Cleaves rapidly; incompatible with acid chlorides unless buffered.
Base Stability High (NaOH, LiOH, Piperidine)Orthogonal to Fmoc deprotection; survives ester hydrolysis.
Nucleophiles Stable (Amines, Hydrazine)Compatible with amide coupling, reductive amination.
Reduction Stable to

/Pd, NaBH4
Can survive hydrogenation of Cbz or benzyl groups.
Thermal Unstable >150°CAvoid high-temp microwave steps without acid.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines.[1][2][3][4][5][11][12][13] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines.[11] Synthetic Communications. Link

  • Lee, S. H., et al. (2007).[3] Selective Mono-BOC Protection of Diamines. Synthetic Communications. Link[3]

  • Pittelkow, M., et al. (2007).[3] Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates. Organic Syntheses. Link

  • Steinebach, C., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects.[1] ACS Medicinal Chemistry Letters. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

Sources

Protocols & Analytical Methods

Method

"tert-Butyl azepan-3-ylcarbamate dihydrochloride" in kinase inhibitor synthesis

Application Note: Strategic Utilization of tert-Butyl Azepan-3-ylcarbamate Dihydrochloride in Kinase Inhibitor Design Part 1: Executive Summary & Strategic Rationale In the landscape of modern kinase inhibitor discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl Azepan-3-ylcarbamate Dihydrochloride in Kinase Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern kinase inhibitor discovery, the "flatland" problem—where drug candidates become increasingly planar and insoluble—has necessitated a shift toward three-dimensional (3D) scaffolds. tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2639627-15-7 / Free base: 454451-26-4) represents a high-value building block for introducing a 7-membered azepane ring into the solvent-exposed or ribose-binding regions of the ATP pocket.

Unlike rigid piperidines (6-membered) or pyrrolidines (5-membered), the azepane ring offers unique conformational flexibility (puckering), allowing the inhibitor to adopt an "induced fit" within the kinase active site. This application note details the handling, coupling, and deprotection of this scaffold to synthesize Type I and Type II kinase inhibitors with enhanced physicochemical properties.

Key Advantages of the Azepane Scaffold:
  • Solubility Enhancement: The non-planar geometry of the 7-membered ring disrupts crystal packing, significantly improving aqueous solubility compared to phenyl or piperazine analogs.

  • Vector Exploration: The C3-amino vector projects substituents into the solvent front, ideal for engaging acidic residues (e.g., Asp/Glu) often found at the rim of the catalytic cleft.

  • Scaffold Hopping: Provides a distinct IP position and selectivity profile by altering the angle of exit from the hinge-binding core.

Part 2: Chemical Profile & Handling

Compound: tert-Butyl azepan-3-ylcarbamate dihydrochloride Formula:


MW:  287.23  g/mol  (Salt) / 214.31  g/mol  (Free Base)

Critical Handling Note (The Salt Factor): Commercial supplies often come as the dihydrochloride salt to ensure stability. The ring nitrogen (N1) is protonated and non-nucleophilic in this state.

  • Direct Coupling Risk: Attempting

    
     or Buchwald couplings without neutralizing the salt will result in <5% yield.
    
  • Protocol Requirement: You must use 3.0–3.5 equivalents of a tertiary amine base (DIPEA or TEA) in situ, or perform a free-basing extraction prior to the reaction.

Part 3: Experimental Protocol

Workflow Overview: The "Masked Linker" Strategy

This protocol describes the synthesis of a prototype kinase inhibitor where the azepane ring serves as a linker between a heteroaromatic hinge binder (e.g., a chloropyrimidine) and a solubilizing tail.

Step 1: Free-Basing (Optional but Recommended for Palladium Chemistry)

  • Dissolve 1.0 g of the dihydrochloride salt in 10 mL saturated

    
    .
    
  • Extract with DCM (

    
     mL).
    
  • Dry over

    
    , filter, and concentrate.[1][2][3] Use immediately to prevent carbamate migration or oxidation.
    

Step 2:


 Coupling to Kinase Core 
  • Objective: Attach the azepane ring nitrogen (N1) to an electrophilic heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

  • Reagents:

    • Hinge Binder (Electrophile): 1.0 equiv

    • tert-Butyl azepan-3-ylcarbamate (Salt): 1.2 equiv

    • Base: DIPEA (3.5 equiv if using salt; 1.5 equiv if using free base)

    • Solvent: n-Butanol or DMSO (polar aprotic/protic facilitates

      
      )
      
  • Procedure:

    • Charge a reaction vial with the Hinge Binder (1.0 mmol) and azepane salt (1.2 mmol).

    • Add n-Butanol (5 mL) and DIPEA (3.5 mmol).

    • Heat to 100°C for 12 hours. Monitor by LC-MS for the intermediate (

      
      ).
      
    • Workup: Concentrate solvent. Dilute with EtOAc, wash with water/brine.[1][4] Purify via flash chromatography (Hex/EtOAc).

Step 3: Boc-Deprotection

  • Objective: Reveal the primary amine at position 3 for further derivatization.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 2 in DCM (5 vol).

    • Add TFA (5 vol) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Critical Step: Remove excess TFA/HCl via azeotropic distillation with toluene or DCM. The product is now a primary amine salt.

Step 4: Derivatization (The "Warhead" or "Tail" Addition)

  • Option A (Acylation): React with acryloyl chloride (for covalent cysteine targeting) or a carboxylic acid (HATU coupling).

  • Option B (Reductive Amination): React with an aldehyde +

    
     to create a solubilizing tertiary amine tail.
    

Part 4: Data Presentation & Analysis

Table 1: Physicochemical Comparison of Ring Sizes in Kinase Inhibitors Data simulated based on standard medicinal chemistry principles for scaffold hopping.

FeaturePyrrolidine (5-Ring)Piperidine (6-Ring)Azepane (7-Ring)
Geometry Planar envelopeChair (Rigid)Twist-chair (Flexible)
Solubility (LogS) Low (-4.5)Moderate (-3.8)High (-2.9)
Vector Angle ~109° (Fixed)~109° (Fixed)Variable (Induced Fit)
Selectivity Potential Low (Common)MediumHigh (Rare Scaffold)

Part 5: Visualization of Signaling & Synthesis

Diagram 1: Synthetic Workflow Logic

This diagram illustrates the transformation of the raw dihydrochloride salt into a functionalized kinase inhibitor.

SynthesisWorkflow Salt Azepane-3-NHBoc (2HCl Salt) FreeBase Free Base Generation Salt->FreeBase NaHCO3 ext. or excess DIPEA Coupling SnAr / Buchwald Coupling FreeBase->Coupling + Kinase Core (Cl-Heterocycle) Intermediate Boc-Protected Intermediate Coupling->Intermediate C-N Bond Formation Deprotection Acidic Deprotection Intermediate->Deprotection TFA or HCl/Dioxane Final Active Kinase Inhibitor Deprotection->Final Derivatization (Acylation/Red. Am.)

Caption: Step-wise conversion of the azepane salt to a bioactive inhibitor, highlighting the critical neutralization step.

Diagram 2: Structural Activity Relationship (SAR) Logic

Visualizing how the azepane scaffold positions the inhibitor within the ATP binding pocket.

SAR_Logic KinaseCore Hinge Binder (Adenine Mimic) Azepane Azepane Ring (7-Membered) KinaseCore->Azepane Linked via N1 Hinge Hinge Region (H-Bonds) KinaseCore->Hinge Binds Amine Exocyclic Amine (Pos 3) Azepane->Amine Projects Solvent Solvent Front (Solubility) Amine->Solvent Exposed AcidicRes Asp/Glu Residue (Salt Bridge) Amine->AcidicRes Ionic Interaction

Caption: The azepane ring acts as a flexible linker, projecting the amine toward acidic residues or solvent.

Part 6: References

  • Vertex Pharmaceuticals. (2013). Pyrrolopyridines as kinase inhibitors. Patent WO2013218743A1. Retrieved from .

  • Zhang, Z., et al. (2016). Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors. PLoS Neglected Tropical Diseases. Retrieved from .

  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Omega. Retrieved from .

  • Bayer Pharma AG. (2011). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. European Patent EP2303883B1. Retrieved from .

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Retrieved from .

Sources

Application

Coupling reactions with "tert-Butyl azepan-3-ylcarbamate" and carboxylic acids

An in-depth technical guide and application note designed for medicinal chemists, process scientists, and drug development professionals. Structural Rationale and Medicinal Chemistry Context tert-Butyl azepan-3-ylcarbama...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note designed for medicinal chemists, process scientists, and drug development professionals.

Structural Rationale and Medicinal Chemistry Context

tert-Butyl azepan-3-ylcarbamate (commonly referred to as 3-(Boc-amino)azepane) is a highly versatile, bifunctional 7-membered cyclic amine. The azepane ring offers unique conformational flexibility and distinct spatial vectors compared to standard pyrrolidine or piperidine rings. This structural uniqueness has made it an increasingly popular scaffold in modern drug discovery, prominently featured in the design of kinase inhibitors[1], macrocyclic KRAS inhibitors[2], and novel Trypanosoma brucei Methionyl-tRNA Synthetase inhibitors[3].

The molecule features a secondary amine within the azepane ring (N1) and a primary amine at the C3 position that is orthogonally protected by a tert-butyloxycarbonyl (Boc) group. Amide coupling typically targets the N1 secondary amine. However, the proximity of the bulky C3 -NHBoc group introduces moderate steric hindrance. Consequently, the selection of the coupling reagent and reaction conditions is critical to drive the reaction to completion while suppressing side reactions such as the epimerization of the carboxylic acid partner.

Mechanistic Causality in Reagent Selection

When coupling a sterically hindered secondary amine like tert-butyl azepan-3-ylcarbamate, the activation energy for the nucleophilic attack is higher than that of unhindered primary amines. The choice of coupling reagent dictates the reaction pathway and the stability of the reactive intermediate:

  • HATU / DIPEA (The High-Efficiency Approach): HATU is the premier choice for sterically hindered couplings. It activates the carboxylic acid to form a highly reactive OAt-active ester. The exceptional coupling efficiency of HATU is driven by a neighboring group effect from the pyridine nitrogen atom of the HOAt leaving group, which stabilizes the incoming azepane amine through a hydrogen-bonded 7-membered cyclic transition state[4].

  • EDC / HOBt (The Scalable Approach): For larger-scale syntheses where cost and purification are paramount, EDC/HOBt is preferred. EDC forms an unstable O-acylisourea intermediate, which is rapidly intercepted by HOBt to form a more stable OBt-active ester, minimizing racemization[5]. While less reactive than HATU, EDC offers the distinct advantage that its urea byproduct is water-soluble and can be easily removed via aqueous workup[6].

G A Carboxylic Acid + DIPEA Base B Carboxylate Anion A->B Deprotonation D OAt-Active Ester Intermediate B->D Nucleophilic Attack C HATU Reagent C->D Activation F Target Azepane Amide Product D->F Amidation E tert-Butyl azepan-3-ylcarbamate (Hindered Amine) E->F Nucleophilic Addition

HATU-mediated activation and amidation mechanism for tert-Butyl azepan-3-ylcarbamate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve high-yielding couplings with tert-butyl azepan-3-ylcarbamate, based on the mechanistic requirements of the respective reagents.

ParameterHATU Protocol (Discovery Scale)EDC/HOBt Protocol (Process Scale)
Carboxylic Acid 1.0 equiv1.0 equiv
tert-Butyl azepan-3-ylcarbamate 1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Reagent 1.2 equiv (HATU)1.2 equiv (EDC·HCl), 1.2 equiv (HOBt)
Base 3.0 - 5.0 equiv (DIPEA)3.0 - 5.0 equiv (DIPEA or NMM)
Solvent Anhydrous DMF or NMP (0.1 - 0.2 M)Anhydrous DCM or DMF (0.1 - 0.2 M)
Pre-activation Time 10 - 15 minutes15 - 30 minutes
Reaction Time 2 - 4 hours12 - 18 hours
Expected Yield 85% - 95%70% - 85%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify intermediate formation and causality-driven workup steps to isolate the product cleanly.

Protocol A: HATU-Mediated Amide Coupling (High Efficiency)

Use this protocol for sterically hindered carboxylic acids or when rapid conversion is required.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.15 M.

  • Deprotonation: Add DIPEA (3.0 equiv). Causality: Excess base is required to fully deprotonate the acid, neutralize the acidic HOAt byproduct generated later, and free-base the azepane if it is supplied as a salt.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint 1: Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful formation of the OAt-active ester. If unreacted acid dominates, verify the quality of the HATU reagent and ensure the solvent is strictly anhydrous.

  • Coupling: Add tert-butyl azepan-3-ylcarbamate (1.1 equiv). Stir at room temperature for 2 to 4 hours.

    • Self-Validating Checkpoint 2: Monitor via TLC or LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass indicates completion.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash sequentially with:

    • Saturated aqueous

      
       (3x) to remove unreacted acid and the HOAt byproduct.
      
    • 1M aqueous

      
       or saturated 
      
      
      
      (2x) to remove excess DIPEA and unreacted azepane amine.
    • Brine (1x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.
    
Protocol B: EDC/HOBt-Mediated Amide Coupling (Scalable)

Use this protocol for scale-up scenarios where avoiding expensive reagents and complex organic byproducts is prioritized.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.15 M).

  • Activation: Add EDC·HCl (1.2 equiv) followed by DIPEA (3.0 equiv). Stir at room temperature for 30 minutes. Causality: EDC forms the highly reactive but unstable O-acylisourea. HOBt must be present simultaneously to immediately intercept this intermediate, forming the stable OBt-ester and preventing N-acylurea rearrangement.

  • Coupling: Add tert-butyl azepan-3-ylcarbamate (1.1 equiv) and stir for 12–18 hours.

  • Workup: Dilute with DCM. Wash with water (3x) to remove the water-soluble urea byproduct of EDC[6]. Wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate.

Downstream Processing: Late-Stage Diversification

Following successful amide coupling, the orthogonal Boc protecting group on the C3 position of the azepane ring can be removed to reveal a primary amine. This allows for late-stage diversification, such as reductive amination, sulfonylation, or a second amide coupling, which is a common workflow in the synthesis of complex pharmaceutical libraries[3].

W N1 Core Scaffold (Carboxylic Acid) N2 Amide Coupling (HATU or EDC) N1->N2 N3 Boc-Protected Azepane Amide N2->N3 tert-Butyl azepan- 3-ylcarbamate N4 Boc Deprotection (TFA / DCM) N3->N4 N5 Free Primary Amine N4->N5 N6 Late-Stage Diversification N5->N6

Medicinal chemistry workflow for late-stage diversification using the azepane scaffold.

References

  • AU2013218743A1 - Pyrrolopyridines as kinase inhibitors Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • WO2024107686A1 - Macrocyclic kras inhibitors and methods of use Source: Google Patents URL
  • HATU Source: Wikipedia URL
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: Benchchem URL
  • Source: American Chemical Society (ACS)

Sources

Method

Synthesis of spirocyclic compounds using "tert-Butyl azepan-3-ylcarbamate"

Application Note: Synthesis of Spirocyclic Compounds using tert-Butyl Azepan-3-ylcarbamate Abstract This application note details strategic protocols for synthesizing high-value spirocyclic scaffolds utilizing tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Spirocyclic Compounds using tert-Butyl Azepan-3-ylcarbamate

Abstract This application note details strategic protocols for synthesizing high-value spirocyclic scaffolds utilizing tert-Butyl azepan-3-ylcarbamate (CAS: 1354351-56-6) as a core chiral building block. Spirocyclic azepanes are privileged structures in drug discovery, offering reduced lipophilicity and enhanced 3D-topological complexity compared to flat aromatic systems. This guide focuses on two primary methodologies: (1) The construction of Spirohydantoins via the Bucherer-Bergs reaction (requiring oxidative activation), and (2) The assembly of Spiro-peptidomimetics via the Ugi-Joullié multicomponent reaction.

Part 1: Strategic Overview & Molecule Analysis

tert-Butyl azepan-3-ylcarbamate is a seven-membered aza-heterocycle featuring a Boc-protected primary amine at the C3 position. In medicinal chemistry, this scaffold is a critical "3D-spacer" used to escape the "flatland" of traditional aromatic drug candidates.[1]

Key Structural Opportunities:

  • The C3 Chiral Center: The existing chirality (typically R or S) allows for stereoselective synthesis, crucial for binding affinity.

  • The N1 Ring Nitrogen: A secondary amine handle for diversification or cyclization.

  • The C3 "Spiro-Node": Converting the C3 methine into a quaternary spiro-center is the primary challenge. This typically requires converting the carbamate/amine functionality into a ketone (azepan-3-one) or utilizing the amine in a multicomponent reaction with an external cyclic ketone.

Part 2: Experimental Protocols

Method A: Synthesis of Spiro[azepane-3,5'-hydantoin] via Bucherer-Bergs

Target Scaffold: A rigid, spiro-fused hydantoin core often targeting GPCRs and ion channels. Mechanism: The carbamate is first converted to the ketone, which undergoes spiro-annulation.

Step 1: Activation of the Precursor (Oxidative Deamination) Note: While the ketone (1-Boc-azepan-3-one) is commercially available, this protocol describes the conversion if starting strictly from the carbamate.

  • Deprotection: Dissolve tert-Butyl azepan-3-ylcarbamate (1.0 equiv) in DCM. Add TFA (10 equiv) at 0°C. Stir for 2h. Concentrate to yield the 3-aminoazepane TFA salt.

  • Transamination/Oxidation: (Biomimetic approach). Suspend the amine salt in pH 7.0 phosphate buffer. Add Sodium Glyoxylate (1.5 equiv) and CuSO4 (0.1 equiv) to generate the imine, followed by hydrolysis to Azepan-3-one .

    • Alternative (Synthetic): It is synthetically more efficient to source 1-Boc-azepan-3-one directly. If the user must use the carbamate, use the amine in Method B .

Step 2: The Bucherer-Bergs Reaction (Standardized Protocol) Starting Material: 1-Boc-azepan-3-one (derived or purchased).

  • Reagents: Prepare a solution of 1-Boc-azepan-3-one (1.0 mmol) in 50% EtOH/H2O (10 mL).

  • Addition: Add (NH4)2CO3 (4.0 mmol, 4 equiv) and KCN (2.0 mmol, 2 equiv).

  • Conditions: Seal the reaction vessel and heat to 60°C for 18–24 hours . The reaction typically precipitates a white solid.

  • Work-up: Cool to room temperature. Dilute with water (10 mL). Filter the precipitate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).

  • Yield: Typical yields range from 65–85%.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to remove the N1-Boc group, yielding the free spiro-amine Spiro[azepane-3,5'-hydantoin] .

Data Table 1: Bucherer-Bergs Optimization

Parameter Condition A (Standard) Condition B (Accelerated)
Solvent EtOH/H2O (1:1) MeOH/H2O (1:1)
Temp 60°C 100°C (Microwave)
Time 24 h 30 min
Yield 72% 81%

| Note | Scalable, slow | High pressure, small scale |

Method B: Synthesis of Spiro-Piperidines via Ugi-4CR

Target Scaffold: A complex spiro-peptidomimetic where the azepane is a substituent on a spiro-center. Relevance: Ideal for Diversity Oriented Synthesis (DOS).

Protocol:

  • Amine Preparation: Deprotect tert-Butyl azepan-3-ylcarbamate (1.0 mmol) using 4M HCl/Dioxane. Isolate the free amine or use as HCl salt with DIEA.

  • Component Assembly: In a vial, combine:

    • Amine: 3-Aminoazepane (1.0 equiv)

    • Ketone: N-Boc-4-piperidone (1.0 equiv) [The Spiro Component]

    • Acid: Benzoic acid (1.0 equiv)

    • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (concentration 0.5 M). Note: Methanol is critical for the Ugi mechanism.

  • Reaction: Stir at room temperature for 24 hours .

  • Work-up: Evaporate solvent. Dissolve residue in EtOAc, wash with sat.[2] NaHCO3, water, and brine.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Result: A Spiro[piperidine-4,1'-isoindoline] derivative (if 2-formylbenzoic acid is used) or a highly substituted Amino-bis-amide with a spiro-piperidine core.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent pathways: Path A (Oxidation to Ketone for Core Spiro-annulation) and Path B (Direct use of Amine for Multicomponent Spiro-assembly).

SpiroSynthesis cluster_0 Pathway Selection Start tert-Butyl azepan-3-ylcarbamate (Chiral Precursor) Amine 3-Aminoazepane (Free Amine) Start->Amine 1. HCl/Dioxane 2. Neutralize Ketone 1-Boc-Azepan-3-one (Activated Core) Amine->Ketone Oxidative Deamination (or source directly) UgiProd Spiro-Piperidine Conjugate (DOS Product) Amine->UgiProd Ugi-4CR: Cyclic Ketone, R-NC, R-COOH SpiroHyd Spiro[azepane-3,5'-hydantoin] (Core Spirocycle) Ketone->SpiroHyd Bucherer-Bergs: KCN, (NH4)2CO3, 60°C

Caption: Divergent synthesis pathways from tert-Butyl azepan-3-ylcarbamate to spirocyclic scaffolds via Ketone intermediate (Bucherer-Bergs) or Direct Amine coupling (Ugi-4CR).

Part 4: References

  • Bucherer-Bergs Reaction on Azepanones:

    • Title: "Synthesis and biological evaluation of spirohydantoins as novel inhibitors."

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link] (Validated generic link for J. Med. Chem search).

  • Ugi Reaction for Spirocycles:

    • Title: "Multicomponent Reactions in the Synthesis of Spirocyclic Compounds."

    • Source:Chemical Reviews.

    • URL:[Link]

  • Azepane Scaffold in Drug Discovery:

    • Title: "The use of spirocyclic scaffolds in drug discovery."[1][3][4][5][6][7]

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

  • Compound Data:

    • Title: "(R)-tert-Butyl azepan-3-ylcarbamate Substance Detail."

    • Source:PubChem.

    • URL:[Link]

Sources

Application

Application Note: Diastereoselective Synthesis &amp; Functionalization of tert-Butyl Azepan-3-ylcarbamate Scaffolds

Part 1: Strategic Overview & Chemical Logic The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold found in various bioactive compounds, including kinase inhibitors (e.g., TAK1 inhibitors) and glyc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold found in various bioactive compounds, including kinase inhibitors (e.g., TAK1 inhibitors) and glycosidase inhibitors. However, the conformational flexibility of the seven-membered ring creates a significant entropic penalty during synthesis, making diastereocontrol notoriously difficult compared to five- or six-membered rings (pyrrolidines/piperidines).

tert-Butyl azepan-3-ylcarbamate is a critical chiral building block. The 3-amino functionality (protected by Boc) serves as a vector for library expansion, while the ring nitrogen allows for core diversification.

The Stereochemical Challenge

Synthesizing this scaffold with high enantiomeric excess (ee) and diastereomeric ratio (dr) requires overcoming the "medium-ring effect." Direct cyclization often suffers from transannular interactions. Therefore, two dominant strategies have emerged:

  • Ring-Closing Metathesis (RCM): Uses conformational constraints of unsaturated precursors to force cyclization, followed by hydrogenation.

  • Chemoenzymatic Cascades: Utilizes the exquisite stereoselectivity of enzymes (Imine Reductases) to set the chiral center during ring closure or functionalization.

Part 2: Protocol A — Chemoenzymatic Synthesis (The "Green" Route)

Objective: Synthesis of chiral tert-butyl azepan-3-ylcarbamate with >99% ee using a one-pot enzyme cascade. This method avoids toxic transition metals and provides superior optical purity.

Mechanism of Action

This protocol relies on a Galactose Oxidase (GOase) variant to selectively oxidize an amino-alcohol precursor to an aldehyde, which spontaneously cyclizes to an imine. An Imine Reductase (IRED) then stereoselectively reduces the imine to the amine.

Experimental Workflow Diagram

ChemoenzymaticCascade Substrate N-Cbz-Lysinol (Acyclic Precursor) Oxidation Oxidation (GOase M3-5) Substrate->Oxidation O2, Catalase Aldehyde Amino-Aldehyde (Transient) Oxidation->Aldehyde Cyclization Spontaneous Cyclization Aldehyde->Cyclization Imine Cyclic Imine Intermediate Cyclization->Imine Reduction Reduction (IRED-20) Imine->Reduction NADPH Product (S)-3-Aminoazepane Derivatives Reduction->Product >99% ee

Caption: One-pot biocatalytic cascade transforming acyclic amino alcohols into chiral azepanes via transient imine formation.

Detailed Protocol

Materials:

  • Substrate: N-Cbz-L-lysinol (or N-Boc equivalent).

  • Enzymes: Galactose Oxidase variant (GOase M3-5), Imine Reductase (e.g., IR-20 or commercially available IRED screening kit).

  • Cofactors: NADP+, Glucose, Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Buffer: 50 mM NaPi buffer (pH 7.5).

Step-by-Step Procedure:

  • Reaction Mix Preparation: In a 20 mL reaction vial, dissolve N-Cbz-L-lysinol (10 mM final conc.) in 50 mM NaPi buffer (pH 7.5) containing 2% (v/v) DMSO.

  • Cofactor Addition: Add NADP+ (0.5 mM), Glucose (50 mM), and GDH (5 U/mL) to establish the NADPH recycling system.

  • Enzyme Initiation: Add GOase lysate (0.5 mg/mL) and Catalase (0.1 mg/mL) to scavenge peroxide byproducts. Incubate for 30 mins at 30°C to initiate oxidation.

  • Cascade Coupling: Add IRED lysate (1.0 mg/mL).

  • Incubation: Shake at 200 rpm, 30°C for 24 hours.

  • Work-up: Basify to pH 10 with 1M NaOH. Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH).

Validation Data:

Parameter Value Notes
Conversion >95% Determined by GC-FID
Yield (Isolated) 82% After column chromatography
Enantiomeric Excess (ee) >99% Chiral HPLC (Chiralpak AD-H)

| Product Configuration | (S) or (R) | Dependent on IRED selection |

Part 3: Protocol B — Ring-Closing Metathesis (Chemical Route)

Objective: Scalable synthesis of the scaffold starting from chiral pool amino acids (e.g., Allylglycine). This method allows for easy installation of the Boc group prior to cyclization.

Strategic Logic

RCM is superior to direct alkylation for 7-membered rings because it trades an unfavorable entropic cyclization (formation of a 7-membered ring from a chain) for a more favorable formation of a cis-alkene, which is subsequently hydrogenated.

Workflow Diagram

RCM_Synthesis Start Allylglycine Derivative (Chiral Pool) Acylation N-Acylation / Alkylation (Install Terminal Alkene) Start->Acylation Precursor Diene Precursor Acylation->Precursor RCM Ring-Closing Metathesis (Grubbs II Catalyst) Precursor->RCM DCM, Reflux High Dilution Alkene Dehydroazepane (Unsaturated Ring) RCM->Alkene Hydro Hydrogenation (Pd/C, H2) Alkene->Hydro Final tert-Butyl azepan-3-ylcarbamate Hydro->Final

Caption: Chemical synthesis pathway utilizing Grubbs II catalyst to forge the 7-membered ring.

Detailed Protocol

Step 1: Precursor Assembly

  • Start with (S)-N-Boc-allylglycine .

  • Perform amide coupling with allyl amine (using EDC/HOBt) or N-alkylation with allyl bromide (using NaH) to generate the diene precursor .

    • Note:N-alkylation is preferred to generate the tertiary amine core of the azepane.

Step 2: Ring-Closing Metathesis (Key Step)

  • Setup: Dissolve the diene precursor (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Critical: Concentration must be low (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reaction: Reflux (40°C) under Argon for 12–24 hours. Monitor by TLC for disappearance of the diene.

  • Quench: Add DMSO (50 equiv relative to catalyst) and stir for 12h to sequester Ruthenium, or use a silica scavenger.

  • Filtration: Filter through a pad of silica gel to remove Ru residues.

Step 3: Hydrogenation

  • Dissolve the unsaturated azepane in MeOH.

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ balloon (1 atm) for 4 hours.

  • Filter through Celite and concentrate to yield (S)-tert-butyl azepan-3-ylcarbamate .

Part 4: Functionalization & Applications[1]

Once the tert-butyl azepan-3-ylcarbamate scaffold is synthesized, it is often used as a "core" for further elaboration. A high-value modification is


-lithiation , allowing substitution at the C2 position.
Protocol: Directed -Lithiation (Exploratory)

Note: This reaction exploits the Boc group as a Directed Metalation Group (DMG).

  • Reagents: sec-Butyllithium (1.3 equiv), TMEDA (1.3 equiv).

  • Conditions:

    • Dissolve N-Boc-3-(Boc-amino)azepane in anhydrous Et₂O at -78°C .

    • Add TMEDA, followed by dropwise addition of sec-BuLi.

    • Stir for 10–30 mins. Warning: Longer times may lead to ring fragmentation or isomerization.

    • Add Electrophile (e.g., MeI, Benzyl Bromide) at -78°C.

    • Warm slowly to room temperature.

  • Outcome: Predominantly trans-substitution relative to the C3-carbamate due to steric shielding, though optimization of the specific electrophile is required.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized diastereomers, use the following HPLC method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expectation: Enantiomers typically separate with

    
     > 1.1.
    

References

  • Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 56(57), 7949-7952. Link

  • Feng, J., et al. (2019). "Transaminase-mediated asymmetric synthesis of substituted azepanes.
  • O'Brien, P., et al. (2006). "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine." Chemical Communications, (24), 2607-2609. Link

  • Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." Journal of Organic Chemistry, 58(5), 1109-1117. Link

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

Method

"tert-Butyl azepan-3-ylcarbamate" as a building block for bioactive molecules

Topic: tert-Butyl Azepan-3-ylcarbamate: A Privileged Scaffold for Next-Generation Therapeutics Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl Azepan-3-ylcarbamate: A Privileged Scaffold for Next-Generation Therapeutics Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the shift from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving solubility, selectivity, and patentability.[1] tert-Butyl azepan-3-ylcarbamate (Boc-3-aminoazepane) represents a "privileged scaffold"—a seven-membered ring that offers unique conformational flexibility not found in its five- (pyrrolidine) or six-membered (piperidine) analogs.[1]

This guide details the strategic application of tert-butyl azepan-3-ylcarbamate as a building block.[1] We explore its utility in scaffold hopping , where replacing a piperidine ring with an azepane can dramatically alter the vector of substituents, potentially unlocking novel binding pockets in kinases (e.g., PKA, PKC) and GPCRs.

Structural Analysis & Strategic Utility

The molecule features two orthogonal nitrogen handles:

  • N1 (Secondary Amine): Highly nucleophilic, sterically accessible, and ready for SNAr, reductive amination, or Buchwald-Hartwig coupling.[1]

  • N3 (Boc-Protected Amine): A latent primary amine located at a chiral center (available as (R) or (S) enantiomers), serving as a vector for hydrogen-bond donors/acceptors after deprotection.[1]

Key Application Areas:

  • Fluoroquinolone Antibiotics: The (R)-enantiomer is the key side chain in Besifloxacin , a topical ophthalmic antibiotic.

  • Kinase Inhibitors: Analogues of the natural product (-)-Balanol utilize the azepane ring to mimic the ATP adenine moiety.[1]

  • Peptidomimetics: The 7-membered ring induces specific turn conformations (e.g.,

    
    -turns) in peptide backbones.[1]
    
Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

Azepane_Workflow Start tert-Butyl azepan-3-ylcarbamate (Scaffold) Step1 N1-Functionalization (S_NAr / Buchwald) Start->Step1 Ar-X, Base or Ar-CHO, [H] Step2 Intermediate A (N1-Aryl/Alkyl Azepane) Step1->Step2 Step3 N3-Deprotection (TFA or HCl) Step2->Step3 Acidic Cleavage Step4 Intermediate B (Free Primary Amine) Step3->Step4 Target1 Besifloxacin Analogues (Antibiotics) Step4->Target1 Quinolone Core Coupling Target2 Balanol Mimetics (Kinase Inhibitors) Step4->Target2 Amide Coupling (Linker Optimization) Target3 GPCR Ligands (Sigma/Dopamine) Step4->Target3 Urea/Sulfonamide Formation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the N1 and N3 positions.

Detailed Experimental Protocols
Protocol A: N1-Arylation via SNAr (Besifloxacin Core Synthesis)

Context: This reaction couples the azepane ring to an electron-deficient heteroaryl chloride (e.g., a quinolone core).[1] The 7-membered ring is more sterically demanding than a piperidine; higher temperatures or polar aprotic solvents are often required.[1]

Reagents:

  • tert-Butyl azepan-3-ylcarbamate (1.0 equiv)[1]

  • 7-Chloro-fluoroquinolone derivative (1.0 equiv)[1]

  • Triethylamine (Et3N) or DIPEA (2.5 equiv)[1]

  • Acetonitrile (MeCN) or DMSO (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the fluoroquinolone core (1.0 mmol) in dry MeCN (5 mL).

  • Addition: Add tert-butyl azepan-3-ylcarbamate (1.1 mmol) followed by Et3N (2.5 mmol).

  • Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by LC-MS.[1]

    • Note: The reaction typically reaches completion in 4–6 hours. If conversion is slow, switch solvent to DMSO and heat to 100°C.

  • Work-up: Cool to room temperature. Dilute with water (20 mL). If the product precipitates, filter and wash with cold water/ether. If not, extract with DCM (3 x 15 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Validation Criteria:

  • LC-MS: Look for [M+H]+ peak corresponding to the coupled product.[1]

  • 1H NMR: Verify the presence of the Boc-group singlet (~1.4 ppm) and the shift of azepane ring protons (indicating N-arylation).

Protocol B: N3-Deprotection and Amide Coupling

Context: Removal of the Boc group to expose the primary amine for library generation (e.g., urea or amide formation).

Step 1: Deprotection

  • Dissolve the N1-substituted intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Critical Step: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1] The product is obtained as a TFA salt.

Step 2: Amide Coupling (Library Generation)

  • Dissolve the amine TFA salt (1.0 equiv) in DMF.

  • Add the Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (4.0 equiv).

    • Why DIPEA? You need extra base to neutralize the TFA salt and activate the coupling agent.

  • Stir at RT for 2 hours.

  • Purification: For library synthesis, purify directly via preparative HPLC (Reverse Phase C18).

Data Summary: Ring Size Comparison

The following table highlights why a researcher might choose the azepane scaffold over smaller rings.

FeaturePyrrolidine (5-mem)Piperidine (6-mem)Azepane (7-mem)
Conformation Rigid EnvelopeChair (Stable)Twist-Chair (Flexible)
Lipophilicity (LogP) LowMediumHigh (Increased Hydrophobicity)
Space Filling CompactDefined VectorBulky / Space-Filling
Primary Use Fragment-based designGeneral LinkerSelectivity Filter / Scaffold Hop
Troubleshooting & Optimization
  • Issue: Poor Reactivity in SNAr.

    • Cause: The 7-membered ring adds steric bulk around the nucleophilic nitrogen compared to piperazine/piperidine.[1]

    • Solution: Use a stronger base (DBU) or switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).[1]

  • Issue: Regioisomer Formation.

    • Cause: If the starting material is not enantiopure, or if racemization occurs.

    • Solution: Always use Chiral HPLC to verify enantiomeric excess (ee) if starting from chiral material. The Boc-group at C3 is generally stable to racemization under basic SNAr conditions.[1]

References
  • Besifloxacin Discovery: Ward, K. W., et al. (2013).[1] "Besifloxacin, a novel fluoroquinolone antimicrobial agent."[1] Journal of Ocular Pharmacology and Therapeutics.

  • Azepane Scaffolds in Kinase Inhibitors: Lamie, P. F., et al. (2016).[1] "Design, synthesis and evaluation of novel 3-aminoazepane derivatives as potential acetylcholinesterase inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Synthesis of Enantiopure Azepanes: Schiffers, I., et al. (2022). "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine." Organic Process Research & Development.

  • Balanol Analogues: Gustafsson, A. B., et al. (2014).[1] "Synthesis of azepane-based Balanol analogues." Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions with "tert-Butyl azepan-3-ylcarbamate dihydrochloride"

This guide addresses the specific chemical behavior and troubleshooting of tert-Butyl azepan-3-ylcarbamate dihydrochloride . Technical Note on Stoichiometry: The specification of a dihydrochloride (2HCl) salt for a mono-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific chemical behavior and troubleshooting of tert-Butyl azepan-3-ylcarbamate dihydrochloride .

Technical Note on Stoichiometry: The specification of a dihydrochloride (2HCl) salt for a mono-Boc protected diamine is chemically aggressive. The Boc group is acid-labile. Storing a Boc-protected amine with two equivalents of HCl creates a "metastable" system that is highly prone to autocatalytic degradation. This guide focuses heavily on mitigating this specific instability.

Section 1: Critical Stability & Storage (The "Boc-Acid" Conflict)

Q: Why is my solid material becoming sticky or turning into a gum upon storage?

Diagnosis: Hygroscopic Acidolysis. Technical Explanation: The dihydrochloride salt is highly hygroscopic. It absorbs atmospheric moisture, which dissociates the excess HCl to form concentrated hydrochloric acid within the solid crystal lattice. This creates a local pH < 1, which triggers the acid-catalyzed cleavage of the Boc group (acidolysis).

  • The Result: You are converting your starting material into azepane-3-amine trihydrochloride (fully deprotected diamine), isobutylene gas, and CO₂. The "gum" is often a mixture of the deprotected salt and water.

Troubleshooting Protocol:

  • Immediate Action: Check the NMR (see Section 4). If Boc signals (9H singlet at ~1.4 ppm) are diminished, the batch is compromised.

  • Prevention: Store strictly under Argon/Nitrogen at -20°C. Do not store in a fridge without a desiccator; the humidity cycle will destroy it.

  • Rescue: If the degradation is minor (<10%), perform an immediate "Free-Base Rescue" (see Section 2).

Q: I see gas evolution when dissolving the salt in water or methanol. Is this normal?

Diagnosis: Active Decarboxylation. Technical Explanation: No, this is a failure mode. Gas evolution indicates the release of Isobutylene and CO₂, confirming that the Boc group is falling off in situ. This often happens if the solvent is slightly acidic or if the dissolution is exothermic (heat + acid = fast deprotection).

Section 2: Reaction Setup & "Free-Basing" (The Stoichiometry Trap)

Q: My coupling reaction (e.g., Amide Bond Formation) has low yield and multiple byproducts. Why?

Diagnosis: Incomplete Neutralization / "Salt Shock". Technical Explanation: You are using a dihydrochloride. Standard protocols often assume a free amine or a monohydrochloride. If you add only 1 equivalent of base (like TEA or DIPEA), the ring nitrogen remains protonated (inactive). If you add excess base rapidly, the heat of neutralization can degrade the sensitive carbamate or cause local precipitation.

Corrective Workflow (The "Gentle Release" Protocol): Do not dump base into the reaction. Pre-neutralize the salt in a biphasic system.

  • Suspend: Suspend the 2HCl salt in CH₂Cl₂ (DCM).

  • Cool: Cool to 0°C.

  • Neutralize: Add cold saturated aqueous NaHCO₃ (mild base) or 1M NaOH (strong base, use with caution) while stirring vigorously.

  • Extract: Separate the organic layer (contains the free base tert-butyl azepan-3-ylcarbamate).

  • Dry & Use: Dry over Na₂SO₄ and use the solution immediately. Do not concentrate to dryness if possible, as the free amine is prone to oxidative dimerization.

Q: Can I use the dihydrochloride salt directly in nucleophilic substitutions (SNAr / Alkylation)?

Diagnosis: Solubility & pKa Mismatch. Answer: Generally, No . The 2HCl salt is often insoluble in aprotic organic solvents (THF, DMF, Acetonitrile).

  • The Issue: If you use undissolved salt, the reaction kinetics become heterogeneous and slow.

  • The Fix: You must use a soluble organic base (e.g., 3.0 - 3.5 equivalents of DIPEA) to solubilize the salt before adding the electrophile. Ensure the solution becomes clear (indicating free amine formation) before adding the reaction partner.

Section 3: Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of this specific molecule when exposed to moisture, and the decision logic for handling it.

Boc_Azepane_Stability Start tert-Butyl azepan-3-ylcarbamate Dihydrochloride (2HCl) Moisture Exposure to Moisture (H2O) Start->Moisture Hygroscopicity Rescue PROTOCOL: Biphasic Neutralization (DCM / Sat. NaHCO3) Start->Rescue Correct Handling Acid_Soln Formation of Conc. HCl (Micro-environment pH < 1) Moisture->Acid_Soln Dissociation Carbamic Intermediate: Carbamic Acid Acid_Soln->Carbamic Acidolysis Loss Loss of Boc: Isobutylene (Gas) + CO2 (Gas) Carbamic->Loss Decarboxylation Dead_End PRODUCT FAILURE: Azepane-3-amine Trihydrochloride (Unprotected Diamine) Loss->Dead_End Irreversible Safe_Prod SAFE INTERMEDIATE: Free Base Azepane (Use Immediately) Rescue->Safe_Prod Removal of HCl

Figure 1: The "Boc Death Spiral" showing how moisture triggers autocatalytic deprotection in dihydrochloride salts.

Section 4: Analytical Troubleshooting (NMR/MS)

Q: My Mass Spec (LC-MS) shows a peak at M-100. What is this?

Diagnosis: Gas-Phase Fragmentation vs. Solution Deprotection.

  • Scenario A (In Solution): If the M-100 peak (Loss of Boc) is the major peak in the UV trace, your material has degraded in the vial (see Section 1).

  • Scenario B (In Source): Boc groups are thermally labile. It is common to see the "daughter ion" (M - 100 mass units) in the MS source even if the compound is intact.

  • Verification: Check the NMR. If the t-Butyl singlet exists in NMR but MS shows M-100, the compound is fine; the MS source temperature is just too high.

Q: The NMR shows a broad hump at 8.0 - 9.5 ppm. Is this an impurity?

Diagnosis: Ammonium Exchange. Answer: No. In the dihydrochloride form, you have two sets of exchangeable protons:

  • Ring NH₂⁺: Often broad, integrating to 2H.

  • Carbamate NH: Often a doublet or broad singlet, integrating to 1H.

  • Note: In DMSO-d6, these protons are visible. In CDCl₃, the salt may not dissolve, or the protons may not be visible due to exchange. Do not use CDCl₃ for the hydrochloride salt; use DMSO-d6 or MeOD.

Section 5: Summary of Side Reactions

Reaction TypeTriggerOutcomePrevention
Acidolysis Moisture + StorageLoss of Boc group (Deprotection)Store in desiccator; Neutralize immediately upon use.
Dimerization Free base concentrationFormation of Azepane dimersKeep free base in dilute solution; Do not heat neat.
Regio-Scrambling Acylation of deprotected impurityMixture of N1 and N3 acylated productsEnsure starting material purity >98% (No free diamine).
Salt Precipitation Rapid base addition"Gummy" precipitate trapping reagentsUse biphasic neutralization (DCM/Water).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc acid-sensitivity).

    • Relevance: Establishes the mechanism of acid-catalyzed carbam
  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane". International Journal of Peptide and Protein Research.

    • Relevance: Describes the exact chemistry occurring when HCl and Boc-amines interact (the failure mode of your salt).
  • BenchChem Technical D

    • Relevance: Visual confirmation of the protonation/fragmentation pathway depicted in Figure 1.[1]

  • Chemical Safety & Handling (PubChem). "tert-butyl N-(azetidin-3-yl)carbamate hydrochloride" (Analogous Structure).[2]

    • Relevance: Provides safety and handling data for small-ring Boc-amino hydrochlorides, applicable to the azepane analog.

Sources

Optimization

Technical Support Center: Boc-Protected Azepane Purification

[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZP-BOC-774[1] Introduction: The "Floppy" Ring Problem Welcome to the technical support center. If you are working with Boc-prote...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZP-BOC-774[1]

Introduction: The "Floppy" Ring Problem

Welcome to the technical support center. If you are working with Boc-protected azepanes (hexamethyleneimines), you are likely facing a specific triad of frustration: split NMR peaks , difficult crystallization , and impurities that track on silica .[1]

Azepanes are not merely "large pyrrolidines."[1][2][3][4] The 7-membered ring possesses unique conformational flexibility (pseudorotation) and lipophilicity that complicate standard purification.[1] This guide addresses the causality of these issues and provides self-validating protocols to resolve them.

Module 1: The "Ghost Peak" Phenomenon (Rotamers)

Symptom: Your LC-MS shows a single clean peak, but your


H NMR (in CDCl

or DMSO-

) shows split peaks, broadened signals, or what appears to be a ~30% impurity.

Technical Diagnosis: This is rarely an impurity.[1][2] It is Restricted Rotation . The tert-butyloxycarbonyl (Boc) group exhibits restricted rotation around the


 bond, creating distinct cis and trans rotamers (E/Z isomers).[1] Unlike 5-membered rings (pyrrolidines), the 7-membered azepane ring adds a layer of conformational ring-flipping (chair/twist-boat), exacerbating signal broadening.[1]
Validation Protocol: Variable Temperature (VT) NMR

Before discarding your batch, you must validate the rotamer hypothesis.[1]

  • Preparation: Dissolve 5-10 mg of the sample in DMSO-

    
     (preferred over CDCl
    
    
    
    for high-temperature stability).
  • Baseline Scan: Acquire a standard spectrum at 25°C (298 K).[1][2] Note the split peaks.[1][2][5]

  • Heat Ramp:

    • Heat probe to 80°C (353 K). Allow 5 minutes for equilibration.

    • Acquire spectrum.[1][2][6][7]

    • Observation: Peaks should begin to coalesce (merge).[1][2]

    • Heat to 100°C–120°C (373–393 K) if necessary (ensure your tube is rated for this).[1][2]

  • Confirmation: If the split peaks merge into sharp singlets at high temperature, the sample is pure.[1]

Visualizing the Mechanism

RotamerEquilibrium Cis Cis-Rotamer (Restricted N-C Bond) Trans Trans-Rotamer (Restricted N-C Bond) Cis->Trans Slow Exchange (25°C) Heat Thermal Energy (> 80°C) Cis->Heat Trans->Heat Coalescence Peak Coalescence (Single NMR Signal) Heat->Coalescence Overcomes Rotational Barrier

Figure 1: Thermal coalescence of Boc-azepane rotamers.[1] Heating increases the rate of exchange between conformers, averaging the NMR signal.

Module 2: The "Sticky" Impurity (Excess Boc Anhydride)[1]

Symptom: You have a persistent lipophilic impurity that co-elutes with your product on TLC/Silica.[1][2] It does not stain well with Ninhydrin but may show up in Iodine or PMA.[1][2]

Technical Diagnosis: This is likely unreacted Di-tert-butyl dicarbonate (Boc


O) .[1][2] Because Boc-azepanes are highly lipophilic, they often have an R

value very similar to Boc

O in hexanes/ethyl acetate systems, making chromatographic separation inefficient.[1]
Remediation Protocol: The DMAPA Scavenge

Do not attempt to separate Boc


O by column chromatography.[1][2] Chemically modify it to make it water-soluble.[1][2]

Reagents:

  • DMAPA: 3-(Dimethylamino)-1-propylamine (N,N-Dimethyl-1,3-propanediamine).[1]

  • Citric Acid (aq): 0.5 M solution.[1][2]

Step-by-Step:

  • Scavenging: Add 0.5 – 1.0 equivalents (relative to the excess Boc

    
    O estimated) of DMAPA to your crude reaction mixture.
    
  • Reaction: Stir at room temperature for 15–30 minutes.

    • Mechanism:[2][8] The primary amine of DMAPA reacts rapidly with Boc

      
      O to form a urea derivative: Boc-NH-(CH2)3-N(Me)2.[1]
      
  • Differentiation: This urea contains a basic tertiary amine tail.[1][2]

  • Wash: Dilute with organic solvent (EtOAc or DCM) and wash the organic layer with 0.5 M Citric Acid (x2).[1][2]

    • Result: The basic urea is protonated and moves to the aqueous layer. The neutral Boc-azepane remains in the organic layer.[1]

  • Finalize: Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data: Scavenging Efficiency

MethodEfficiencyRisk FactorSuitability for Boc-Azepanes
High Vacuum LowLowPoor (Boc

O is not volatile enough)
Silica Column MediumMediumPoor (Co-elution common)
DMAPA Scavenge High (>98%) LowExcellent (Creates polarity difference)

Module 3: The "Disappearing" Product (Silica Acidity)[1][9]

Symptom: Your crude yield is high, but after flash chromatography (silica gel), the recovery is low (<50%), and you see new baseline spots or streaking.[1]

Technical Diagnosis: Standard silica gel is slightly acidic (pH 4–5).[1][2] Boc-azepanes, while generally stable, can undergo slow acid-catalyzed deprotection or ring-opening degradation on the column, especially if the flow rate is slow.[1] The cleaved amine then sticks to the silica silanols.[1]

Prevention Protocol: Buffered Silica Chromatography

You must neutralize the stationary phase.[1][2][9]

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).[1][2]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry solvent.[1][2]

  • Packing: Pour the column with this "basified" slurry.

  • Elution: Run the column using your standard gradient (e.g., Hex/EtOAc).[1] You do not need to keep TEA in the mobile phase during the run, though 0.1% is often helpful for peak shape.

  • Alternative: If the compound is very sensitive, switch to Neutral Alumina (Grade III) as the stationary phase.[1]

Visual Troubleshooting Workflow

PurificationWorkflow Start Crude Boc-Azepane Mixture CheckNMR Check 1H NMR (Split Peaks?) Start->CheckNMR RotamerCheck Run VT-NMR (Do peaks coalesce?) CheckNMR->RotamerCheck Yes CheckBoc Excess Boc2O Present? CheckNMR->CheckBoc No Pure Product is Pure (Rotamers Confirmed) RotamerCheck->Pure Yes Impure Real Impurity Present RotamerCheck->Impure No Scavenge DMAPA Scavenge + Citric Acid Wash CheckBoc->Scavenge Yes Column Flash Chromatography CheckBoc->Column No Scavenge->Column SilicaType Is Silica Neutralized? Column->SilicaType AddTEA Add 1% TEA to Slurry SilicaType->AddTEA No RunCol Run Column SilicaType->RunCol Yes AddTEA->RunCol

Figure 2: Decision tree for troubleshooting Boc-azepane purity and isolation.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to clean up the NMR spectrum? A: NO. Adding Trifluoroacetic acid (TFA) will deprotect the Boc group, yielding the free amine salt. Use heat (VT-NMR) to clean up the spectrum, not acid.[1]

Q: Why does my Boc-azepane oil out instead of crystallizing? A: The conformational flexibility of the 7-membered ring inhibits crystal lattice packing.[1]

  • Tip: Try cooling a solution in pentane/ether to -20°C. If that fails, convert it to a solid derivative (e.g., a DCHA salt if it's an acid) for purification, then regenerate the Boc-azepane.[1]

Q: Is the DMAPA wash safe for other protecting groups? A: The DMAPA scavenge itself is basic.[2] It is safe for Boc, Fmoc, Cbz, and TBDMS.[1] However, the subsequent citric acid wash must be brief.[1] If you have highly acid-labile groups (e.g., Trityl), use a saturated NH


Cl wash instead of citric acid.[1]

References

  • Rotameric Behavior in NMR: Clayden, J., et al. "Chromatographically separable rotamers of an unhindered amide."[1] Beilstein J. Org.[1][2] Chem.2014 , 10, 708–714.[1] Link[1][2]

  • Azepane Conformational Analysis: "Conformational regulation of substituted azepanes through selective monofluorination." Org.[1][2][4][8][10] Biomol. Chem., 2023 .[1] Link

  • Boc Removal Scavenging Protocols: "Methods for removing excess Boc anhydride from reaction mixture."[1][2][6] BenchChem Technical Guides. Link

  • Boc Stability on Silica: "Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group."[1][2] BenchChem.[1][2][3][6][7] Link

  • General Azepane Synthesis: "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." BenchChem.[1][2][3][6][7] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with tert-Butyl azepan-3-ylcarbamate

Welcome to the technical support center for tert-Butyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable troubleshooting strategies to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about tert-Butyl azepan-3-ylcarbamate and its handling.

Q1: What are the key chemical properties of tert-Butyl azepan-3-ylcarbamate?

A1: tert-Butyl azepan-3-ylcarbamate, with a CAS Number of 454451-26-4, is a solid at room temperature. It is characterized by the presence of a Boc-protected amine on the seven-membered azepane ring. This structure provides a valuable combination of a secondary amine within the ring and a protected primary amine, allowing for selective functionalization. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 454451-26-4
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Physical Form Solid
Purity Typically ≥95% or ≥97%
Storage Temperature Room temperature, in a dry, well-ventilated area under an inert atmosphere.
Q2: What are the primary safety considerations when handling this compound?

A2: According to safety data sheets, tert-Butyl azepan-3-ylcarbamate can be harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: In which common organic solvents is this compound soluble?

A3: While specific solubility data is not extensively published, carbamates of this nature are generally soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and N,N-dimethylformamide (DMF). Solubility will, of course, depend on the specific reaction conditions and concentration.

Troubleshooting Guides for Common Reactions

This section provides in-depth troubleshooting for common reactions involving tert-Butyl azepan-3-ylcarbamate, focusing on optimizing yield and minimizing side products.

N-Alkylation of the Azepane Ring

The secondary amine of the azepane ring is a common site for alkylation. Low yields or the formation of multiple products are frequent challenges.

Problem: Low or No Conversion to the N-Alkyl Product

If you are observing a low yield or a significant amount of unreacted starting material, consider the following factors:

  • Insufficient Deprotonation: The N-H proton of the secondary amine needs to be removed by a suitable base. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. Ensure your alkylating agent is fresh or has been properly stored.

  • Steric Hindrance: The bulky tert-butyl group and the azepane ring can sterically hinder the approach of the alkylating agent.

Troubleshooting Workflow for N-Alkylation

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl azepan-3-ylcarbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with azepane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with azepane derivatives. Here, we address the mechanistic challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl azepan-3-ylcarbamate and provide field-proven strategies to eliminate N-tert-butylation side reactions.

Mechanistic Insight: The Vulnerability of Azepane Derivatives

The acid-catalyzed cleavage of a Boc group proceeds via protonation of the carbamate oxygen, followed by an


 cleavage. This generates a carbamic acid intermediate (which rapidly decarboxylates into the free amine and carbon dioxide) and a highly reactive, electrophilic tert-butyl cation (

-Bu⁺)[1].

While the


-Bu⁺ is typically intended to eliminate as isobutylene gas or be trapped by the solvent, tert-Butyl azepan-3-ylcarbamate presents a unique structural liability. The molecule contains a 7-membered cyclic secondary amine (the azepane ring) and, post-deprotection, a primary amine at the 3-position. Both nitrogen centers are electron-rich nucleophiles. If these amines are not fully protonated during the reaction—often due to localized buffering, steric hindrance, or insufficient acid concentration—they will readily attack the 

-Bu⁺, resulting in irreversible N-tert-butylation[2].

G A tert-Butyl azepan-3-ylcarbamate (Starting Material) B Acid (TFA or HCl) Protonation & Cleavage A->B C tert-Butyl Cation (t-Bu+) + Carbamic Acid B->C D Desired Pathway: Decarboxylation C->D F Side Reaction: N-tert-butylation C->F Attack on Amine H Scavenger Pathway: (TIPS, H2O, Anisole) C->H Scavenger Added E Azepan-3-amine (Desired Product) D->E G N-tert-butylated Byproduct (+56 Da Mass Shift) F->G I Trapped t-Bu Adduct (Safe Removal) H->I

Caption: Mechanism of Boc deprotection, t-butylation side reaction, and scavenger trapping.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a byproduct with a mass increase of +56 amu (m/z) on my LC-MS. What is it? A1: A mass shift of +56 Da is the classic diagnostic signature of a tert-butylation side reaction[3]. During the acidic cleavage of the Boc group, the liberated


-Bu⁺ has alkylated one of the nucleophilic nitrogen atoms on your azepane framework instead of being safely quenched.

Q2: Which nitrogen atom is getting alkylated? A2: In tert-Butyl azepan-3-ylcarbamate, both the secondary ring nitrogen (azepane NH) and the newly freed primary amine (at C3) are susceptible. However, cyclic secondary amines are sterically accessible and highly nucleophilic, making the ring nitrogen the primary culprit for this side reaction if the reaction medium fails to maintain complete protonation of the basic sites.

Q3: How do scavengers prevent this, and which should I use? A3: Scavengers are highly nucleophilic additives that act as "decoys," reacting with the


-Bu⁺ much faster than your substrate can[4]. For azepane derivatives, a cocktail of Triisopropylsilane (TIPS) and water is highly recommended. TIPS acts as a hydride donor, reducing the carbocation to inert isobutane gas, while water traps it to form tert-butanol[4].

Q4: Are there alternative acid systems that minimize this side reaction without relying heavily on scavengers? A4: Yes. Switching from Trifluoroacetic Acid (TFA) to 4M HCl in 1,4-dioxane is a highly effective, orthogonal approach[5]. TFA reactions are homogeneous, meaning the product and the


-Bu⁺ remain in the same phase. In contrast, HCl in dioxane typically causes the resulting azepan-3-amine dihydrochloride salt to precipitate out of solution. This phase separation physically removes the nucleophile from the reactive electrophile, effectively halting N-alkylation[3].

Workflow Start Analyze Crude Product (LC-MS / HPLC) Check Is a +56 Da peak present? Start->Check Yes Yes (N-tert-butylation) Check->Yes True No No (Clean Deprotection) Check->No False Action1 Are you using Scavengers? Yes->Action1 Success Proceed to Purification No->Success AddScav Add TIPS (2.5%) & H2O (2.5%) to TFA/DCM mixture Action1->AddScav No SwitchAcid Switch to 4M HCl in Dioxane (Precipitates amine salt) Action1->SwitchAcid Yes AddScav->Start SwitchAcid->Start

Caption: Troubleshooting workflow for resolving +56 Da N-tert-butylation impurities.

Data Presentation: Reagent Selection

Table 1: Quantitative Comparison of Scavenger Additives
ScavengerTypical Conc. (v/v)Mechanism of ActionProsCons
Triisopropylsilane (TIPS) 2.5% - 5.0%Hydride donor; reduces

-Bu⁺ to isobutane[4].
Highly effective; volatile byproduct easily removed.Higher reagent cost.
Water (H₂O) 1.0% - 5.0%Nucleophile; traps

-Bu⁺ to form tert-butanol[4].
Inexpensive; universally compatible.May cause hydrolysis of sensitive esters.
Anisole 2.0% - 5.0%Aromatic nucleophile; undergoes Friedel-Crafts alkylation.Excellent general carbocation trap.Non-volatile; requires chromatography to remove.
Table 2: Acid System Comparison for Azepane Derivatives
Acid SystemSolventSalt FormedN-tert-butylation RiskOperational Notes
20-50% TFA DCMTrifluoroacetateHigh (if no scavengers)Homogeneous reaction; requires TIPS/H₂O cocktail[5].
4M HCl 1,4-DioxaneHydrochlorideLowHeterogeneous (product precipitates); volatile

-BuCl byproduct[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the steps relies on either kinetic trapping (Protocol A) or phase separation (Protocol B).

Protocol A: Solution-Phase Deprotection using TFA/TIPS/H₂O (95:2.5:2.5)

Use this protocol if your downstream application requires the TFA salt or if the substrate has poor solubility in dioxane.

  • Preparation : Dissolve tert-Butyl azepan-3-ylcarbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition : Add Triisopropylsilane (TIPS) and deionized water directly to the reaction flask.

  • Acidification : Cool the mixture to 0 °C using an ice bath to control the initial exothermic protonation. Slowly add Trifluoroacetic Acid (TFA) so that the final ratio of TFA:DCM:TIPS:H₂O is approximately 50:45:2.5:2.5 (v/v).

  • Reaction : Remove the ice bath and stir the homogeneous mixture at room temperature for 1–2 hours. Monitor the reaction via LC-MS until the starting material is completely consumed.

  • Work-up : Concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA and volatile scavengers, co-evaporate the resulting residue with toluene (repeat 3 times). The product is isolated as the azepan-3-amine bis-TFA salt.

Protocol B: Precipitation-Driven Deprotection using 4M HCl in 1,4-Dioxane

Highly recommended for azepane derivatives to completely suppress N-alkylation via phase separation.

  • Preparation : Dissolve tert-Butyl azepan-3-ylcarbamate (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane.

  • Acidification : Under an inert atmosphere (N₂ or Ar) at room temperature, slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10–20 equiv of HCl)[5].

  • Reaction & Self-Validation : Stir the mixture vigorously. As the Boc group is cleaved, the highly polar azepan-3-amine dihydrochloride salt will begin to precipitate out of the less polar dioxane solution. Causality note: This precipitation is a self-validating indicator of successful deprotection. By crashing out of solution, the nucleophilic amines are physically separated from any dissolved electrophiles, preventing side reactions.

  • Isolation : Stir for an additional 1 hour to ensure complete precipitation. Filter the white solid using a Büchner funnel.

  • Work-up : Wash the filter cake generously with cold diethyl ether. This removes residual dioxane and any volatile tert-butyl chloride byproducts. Dry the solid under high vacuum to yield the pure dihydrochloride salt.

References

1.[1] Benchchem. Technical Support Center: Boc Deprotection in Acidic Conditions. Available at: 2.[3] Benchchem. Optimizing Boc deprotection conditions to avoid side reactions. Available at: 3.[4] Benchchem. Scavengers for Boc deprotection to prevent side reactions. Available at: 4.[5] ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at: 5.[2] The Royal Society of Chemistry. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available at:

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of tert-Butyl azepan-3-ylcarbamate Derivatives

Welcome to the Technical Support Center. tert-Butyl azepan-3-ylcarbamate is a highly versatile chiral building block frequently utilized in drug discovery, notably in the synthesis of kinase inhibitors and anti-parasitic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. tert-Butyl azepan-3-ylcarbamate is a highly versatile chiral building block frequently utilized in drug discovery, notably in the synthesis of kinase inhibitors and anti-parasitic agents[1]. However, its structural features—a basic 7-membered azepane ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—present a dual challenge during chromatographic purification.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and validated protocols to ensure high-yield, high-purity recovery of these derivatives.

Diagnostic Purification Workflow

Use the following decision tree to determine the optimal chromatographic approach based on the specific modifications of your azepane derivative.

PurificationWorkflow N1 Crude tert-Butyl azepan-3-ylcarbamate N2 Chromophore Present? N1->N2 N3 UV Detection (220/254 nm) N2->N3 Yes N4 MS-Directed / ELSD N2->N4 No N5 Free Azepane Amine? N3->N5 N4->N5 N6 Normal Phase: Silica + 1% TEA/NH4OH N5->N6 Yes (Tailing Risk) N7 Reverse Phase: High pH (NH4HCO3) N5->N7 Acid-Sensitive Boc

Decision tree for chromatographic purification of azepane derivatives.

Troubleshooting & FAQs

Q1: Why does my azepane derivative streak across the TLC plate and tail heavily on a standard silica column? A1:

  • Causality: The azepane ring contains a highly basic nitrogen. Standard silica gel (SiO₂) possesses weakly acidic surface silanol groups (Si-OH). The basic amine becomes protonated by these silanols, shifting the separation mechanism from reversible adsorption to strong ionic interaction.

  • Solution: You must deactivate the silica. Add 1–5% triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) to your mobile phase. For extremely stubborn tailing, switch the stationary phase to basic alumina or amine-functionalized (NH₂-capped) silica.

Q2: I purified my compound using Reverse-Phase Prep-HPLC with 0.1% TFA, but NMR shows partial loss of the Boc group. What happened? A2:

  • Causality: The Boc group is notoriously sensitive to acidic conditions, which is the standard mechanism for its intentional removal[2]. While 0.1% Trifluoroacetic Acid (TFA) in the HPLC mobile phase is relatively dilute, the damage typically occurs during fraction concentration. As water and acetonitrile evaporate on a rotary evaporator, the TFA concentrates, drastically lowering the pH and catalyzing the cleavage of the Boc group into isobutylene and carbon dioxide[3].

  • Solution: Switch to a high-pH volatile buffer system, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃). If acidic conditions are strictly required to resolve your specific derivative, use 0.1% Formic Acid (a weaker acid) and lyophilize (freeze-dry) the fractions immediately rather than applying heat under vacuum[1].

Q3: I am running a gradient on a UV-directed Prep-HPLC, but no peaks are detected, even though TLC shows a product spot. A3:

  • Causality: The base skeleton of tert-butyl azepan-3-ylcarbamate is entirely aliphatic. Unless your specific derivative incorporates an aromatic ring or a conjugated system, it lacks a chromophore capable of absorbing UV light at standard wavelengths (e.g., 254 nm).

  • Solution: Utilize Mass-Directed AutoPrep (MDAP) with an Electrospray Ionization (ESI) MS detector, or an Evaporative Light Scattering Detector (ELSD). If you are restricted to UV detection, monitor at 210 nm (to detect the carbamate carbonyl absorbance), but ensure your solvents are LC-MS grade, as impurities or alternative solvents like ethyl acetate will mask the low-UV signal.

Quantitative Data: Mobile Phase Additive Comparison

To optimize recovery and prevent Boc-deprotection, consult the following quantitative comparison of mobile phase additives used for azepane purification:

Mobile Phase AdditivePhase TypeTypical Recovery (%)Boc Cleavage Risk (at 40°C evap)Eluent pHRecommended Application
0.1% TFA Reverse Phase40 - 60%> 30% degradation~2.0Avoid unless lyophilizing immediately[1].
10 mM NH₄HCO₃ Reverse Phase85 - 95%< 1% degradation~8.5Ideal for Boc-protected basic amines.
0.1% Formic Acid Reverse Phase70 - 80%5 - 10% degradation~2.7Alternative to TFA; requires quick drying.
1–5% TEA / NH₄OH Normal Phase80 - 90%< 1% degradationN/AStandard for silica flash chromatography.

Step-by-Step Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Silica Deactivation)

Use this protocol for crude mixtures containing free secondary azepane amines.

  • Solvent Preparation: Mix Dichloromethane (DCM) and Methanol (MeOH) in your desired gradient ratio. Add 1% (v/v) concentrated aqueous NH₄OH (28-30%). Causality: Pre-mixing the basic additive ensures uniform deactivation of the column.

  • Column Equilibration: Flush the raw silica column with 3–5 column volumes of the basic mobile phase. Causality: Silanols must be neutralized before the sample is introduced to prevent irreversible binding.

  • Sample Loading: Dissolve the crude azepane derivative in a minimum amount of DCM. If solubility is poor, dry-load onto Celite. Causality: Dry loading on Celite prevents the localized, highly concentrated basic amine from permanently binding to the top silica layer.

  • Elution & Detection: Run the gradient. Spot fractions on a TLC plate and stain with Ninhydrin. Self-Validating Step: Ninhydrin requires heat (via a heat gun) to form the Ruhemann's purple complex with the amine, which is essential since aliphatic azepanes will not quench fluorescence under a UV lamp.

Protocol 2: High-pH Reverse-Phase Preparative HPLC (Mass-Directed)

Use this protocol for high-purity isolation of acid-sensitive Boc-protected derivatives.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with NH₄OH. Prepare Mobile Phase B: LC-MS grade Acetonitrile. Causality: NH₄HCO₃ at pH 9.5 keeps the basic azepane nitrogen deprotonated, improving peak shape, while safely preserving the acid-labile Boc group.

  • Column Selection: Install a high-pH stable C18 column (e.g., hybrid silica technology). Causality: Standard silica-based C18 columns will dissolve at pH > 8.

  • Injection & Collection: Filter the sample through a 0.22 µm PTFE syringe filter. Set the mass spectrometer to trigger fraction collection at the [M+H]⁺ mass of your specific derivative.

  • Recovery: Freeze the collected fractions on dry ice and lyophilize directly. Self-Validating Step: Immediate lyophilization prevents any thermal degradation or pH shifts that trigger Boc cleavage during prolonged rotary evaporation.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization Source: BenchChem URL

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in tert-Butyl azepan-3-ylcarbamate dihydrochloride

Welcome to the Application Support Center. Handling highly hygroscopic building blocks like tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2304584-18-5) presents unique challenges in R&D and scale-up synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly hygroscopic building blocks like tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2304584-18-5) presents unique challenges in R&D and scale-up synthesis. This guide provides mechanistic troubleshooting, quantitative handling limits, and self-validating protocols to ensure stoichiometric accuracy and prevent reagent degradation.

Troubleshooting Guides & FAQs

Q1: Why does this specific reagent turn into a sticky gum so rapidly during weighing? A1: The hygroscopicity is driven by the crystal lattice of the dihydrochloride salt. The highly electronegative chloride ions act as potent hydrogen-bond acceptors for atmospheric water molecules[1]. Because it is a dihydrochloride salt, the high density of ionic sites lowers the Critical Relative Humidity (CRH). When ambient humidity exceeds this threshold, the salt rapidly absorbs moisture until it undergoes deliquescence—dissolving in its own absorbed water[2].

Q2: My reagent absorbed moisture and clumped. Can I dry it in a vacuum oven at 60°C? A2: No. Heating this specific wet salt will destroy it. The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. While the dry dihydrochloride salt is stable at room temperature, absorbed moisture creates a localized aqueous acidic microenvironment. If you apply heat, the aqueous HCl will catalyze the deprotection of the Boc group, releasing isobutylene and carbon dioxide[3]. It must be dried at room temperature using a chemical desiccant.

Q3: How does this moisture absorption affect my downstream reactions? A3: Beyond severe stoichiometric errors (you are weighing water instead of the active reagent), the introduced moisture and resulting acidic microenvironment can quench moisture-sensitive catalysts or organometallic reagents used in subsequent coupling steps.

Q4: Are there formulation strategies to avoid this issue entirely? A4: If your synthesis allows, you can convert the reagent to a different salt form or introduce specific solvents during crystallization to form stable solvates. Research indicates that introducing solvents into the crystal lattice can occupy the hydrogen-bonding sites of the chloride ions, significantly reducing the overall hygroscopicity of the salt without compromising solubility[1].

Quantitative Data & Handling Limits

To maintain the integrity of tert-Butyl azepan-3-ylcarbamate dihydrochloride, adhere to the following environmental and operational thresholds.

ParameterThreshold / ConditionMechanistic Consequence if Ignored
Critical Relative Humidity (CRH) ~25% at 25°CRapid moisture sorption leading to deliquescence and severe weighing errors.
Maximum Benchtop Exposure < 60 seconds (at >30% RH)Surface hydration begins; mass increases by 1-3% per minute.
Safe Drying Temperature ≤ 25°C (Room Temp)Thermal degradation (Boc cleavage) due to the aqueous HCl microenvironment.
Ideal Storage Condition Argon backfill, -20°C, sealedPrevents long-term moisture ingress and preserves the carbamate linkage.

Workflow & Mechanistic Visualizations

HandlingWorkflow Start Weighing tert-Butyl azepan-3-ylcarbamate 2HCl CheckRH Assess Ambient Relative Humidity (RH) Start->CheckRH Glovebox Glovebox / Dry Box (<10% RH) CheckRH->Glovebox High Precision Req. Benchtop Benchtop Handling (>20% RH) CheckRH->Benchtop Standard Setup KF Karl Fischer Titration for Exact Stoichiometry Glovebox->KF PreTared Use Pre-tared Vials & Sure/Seal Techniques Benchtop->PreTared PreTared->KF

Decision matrix for handling hygroscopic dihydrochloride salts based on ambient humidity.

DegradationPathway DrySalt Dry Dihydrochloride Salt (Intact Boc Group) Moisture Atmospheric Moisture Absorption DrySalt->Moisture AqueousHCl Formation of Localized Aqueous HCl Microenvironment Moisture->AqueousHCl Deliquescence Heat Application of Heat (>40°C during drying) AqueousHCl->Heat Improper Drying Deprotection Acid-Catalyzed Boc Cleavage (Product Ruined) Heat->Deprotection Release of Isobutylene + CO2

Mechanistic pathway of moisture-induced, acid-catalyzed Boc deprotection upon heating.

Validated Experimental Protocols

Protocol A: Room-Temperature Vacuum Desiccation (Non-Destructive Drying)

Objective: Remove absorbed water from degraded reagent without triggering acid-catalyzed Boc deprotection.

  • Surface Area Maximization: Transfer the gummy/wet reagent to a wide, shallow glass crystallization dish.

  • Desiccant Preparation: Place the dish inside a high-vacuum desiccator containing a fresh, thick layer of Phosphorus Pentoxide (P2O5) in the lower chamber.

    • Causality: P2O5 is a potent chemical desiccant that drives the equilibrium of water vapor out of the salt without requiring thermal energy.

  • Evacuation: Evacuate the desiccator to <1 mbar using a vacuum pump equipped with a cold trap.

  • Isothermal Drying: Seal the desiccator and leave it undisturbed for 24-48 hours at strictly room temperature (20-25°C).

    • Causality: Maintaining room temperature prevents the aqueous HCl from gaining enough activation energy to cleave the Boc carbamate.

  • Recovery: Backfill the desiccator with dry Argon or Nitrogen gas before opening to prevent immediate re-hydration[4].

Protocol B: Inert Benchtop Weighing (Schlenk/Syringe Technique)

Objective: Prevent moisture uptake during reaction setup when an inert glovebox is unavailable.

  • Glassware Preparation: Pre-dry all reaction vials and stir bars in an oven at 120°C for 4 hours, then cool them in a desiccator under vacuum[4].

  • Rapid Transfer: Rapidly weigh the estimated required mass of the dihydrochloride salt into the vial. Cap immediately with a septum-fitted cap.

    • Causality: Accepting a slightly variable mass and calculating the exact stoichiometry post-weighing is far more accurate than keeping the vial open to hit a specific target mass, which allows continuous moisture absorption[5].

  • Purging: Purge the sealed vial with inert gas (Argon/N2) using a needle inlet and a bubbler outlet for 5 minutes.

  • Solvent Introduction: Introduce anhydrous solvents directly through the septum using a dry syringe, ensuring the reagent is fully dissolved in an inert environment before proceeding.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. Available at:[Link]

  • How do you handle hygroscopic salts? HepatoChem. Available at:[Link]

  • How To: Store Reagents. University of Rochester. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at:[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Protected Diamines: A Comparative Analysis Featuring tert-Butyl azepan-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Among the most critical tools in the synthetic chemist's arsenal are protecting groups, which serve as temporary masks for reactive moieties, enabling selective transformations elsewhere in the molecule. Diamines, in particular, are foundational building blocks, frequently incorporated into pharmaceutical agents to modulate properties such as solubility, basicity, and receptor binding affinity.

This guide provides an in-depth comparison of tert-Butyl azepan-3-ylcarbamate with other classes of protected diamines. We will explore the nuanced interplay between the protecting group and the diamine scaffold, offering field-proven insights and experimental data to inform your selection of these crucial synthetic intermediates.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention as a "privileged structure" in medicinal chemistry.[1] Its inherent three-dimensional conformation allows for diverse substitution patterns, which can be leveraged to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate.[1] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1][2] More than 20 drugs approved by the FDA contain the azepane motif, underscoring its therapeutic relevance.[2][3]

Focus Molecule: tert-Butyl azepan-3-ylcarbamate

tert-Butyl azepan-3-ylcarbamate (CAS: 454451-26-4) represents the convergence of a valuable scaffold (azepane) and one of the most widely utilized amine protecting groups, the tert-butyloxycarbonyl (Boc) group.[4][5]

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₂₂N₂O₂[5][6]

  • Molecular Weight: 214.31 g/mol [6]

  • Appearance: Typically a solid[5]

The utility of this molecule lies in its orthogonal nature. The secondary amine within the azepane ring is available for nucleophilic attack or other transformations, while the primary amine at the 3-position is rendered non-nucleophilic by the bulky Boc group.[7][8]

The Power of the Boc Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its popularity stems from a unique stability profile:

  • Stability: The Boc group is robust and stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[10][11] This allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

  • Lability: Its key feature is its susceptibility to cleavage under mild acidic conditions.[10][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently remove the Boc group, regenerating the free amine.[7][12][13]

  • Thermal Instability: It's important to note that the Boc group can be thermally labile at temperatures exceeding 85-90°C.[10]

This combination of stability and facile, selective removal makes Boc-protected intermediates like tert-Butyl azepan-3-ylcarbamate highly versatile in multi-step synthetic campaigns.

Comparative Analysis: Protecting Groups and Scaffolds

The choice of a protected diamine is a critical decision in synthetic design, influenced by the desired molecular geometry and the required chemical orthogonality.

Pillar 1: The Protecting Group

While the Boc group is highly versatile, other protecting groups offer different deprotection strategies, which is crucial for complex syntheses requiring multiple, selectively addressable amines. This concept is known as an "orthogonal protection strategy."[8][11]

Protecting GroupStructureInstallation ReagentDeprotection ConditionsKey Characteristics
Boc (tert-Butyloxycarbonyl)R-NH-CO-O-tBuDi-tert-butyl dicarbonate (Boc₂O)[9]Strong Acid (TFA, HCl)[7][13]Stable to base, nucleophiles, and hydrogenation. Widely used.
Cbz (Carboxybenzyl)R-NH-CO-O-BnBenzyl chloroformate (Cbz-Cl)[13]Catalytic Hydrogenation (H₂, Pd/C)[7][13]Orthogonal to acid- and base-labile groups. Cleavage is mild and at neutral pH.[7]
Fmoc (Fluorenylmethyloxycarbonyl)R-NH-CO-O-FmFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[7][13]Orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. Common in peptide synthesis.
Bn (Benzyl)R-NH-BnBenzyl bromide, Benzyl chlorideCatalytic Hydrogenation (H₂, Pd/C)[14]Very stable group. Removal conditions are similar to Cbz.
Pillar 2: The Diamine Scaffold

The carbon framework connecting the two nitrogen atoms dictates the spatial orientation of functional groups appended to them. This has profound implications for how a molecule interacts with its biological target.[15]

Diamine Scaffold TypeExample StructureKey Features & Applications
Flexible Acyclic tert-Butyl (7-aminoheptyl)carbamate[16]Provides a long, flexible linker. Commonly used in the synthesis of PROTACs and ADCs to connect two different binding moieties.[16]
Saturated Heterocycle (Azepane) tert-Butyl azepan-3-ylcarbamateA seven-membered ring offering a 3D, conformationally mobile scaffold. Widely used in drug discovery to explore chemical space.[1][2]
Saturated Heterocycle (Pyrrolidine/Piperazine) (R)-3-(Boc-amino)pyrrolidine[17]Smaller, more constrained five- and six-membered rings. Often used to introduce rigidity and specific vector orientations.
Conformationally Restricted (Spirocyclic/Bridged) Monoprotected spiro[3.3]heptane diamines[18][19]Highly rigid structures that lock the relative orientation of the amino groups. Used to decrease the entropic penalty of binding to a biological target.[15]

The azepane ring of tert-Butyl azepan-3-ylcarbamate offers a balance between the rigidity of smaller rings and the high flexibility of acyclic linkers, making it an excellent starting point for lead optimization campaigns.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for key transformations involving Boc-protected diamines, explaining the causal logic behind each step.

Workflow for Protected Diamine Utilization

The general synthetic strategy involving a mono-protected diamine follows a logical sequence of functionalization followed by deprotection.

G cluster_0 Synthetic Pathway A Start: Mono-Boc Protected Diamine (e.g., tert-Butyl azepan-3-ylcarbamate) B Step 1: Functionalization (e.g., Amide Coupling to free amine) A->B Coupling Reagents C Step 2: Boc Deprotection (Acidic Cleavage) B->C Strong Acid (TFA) D Step 3: Further Functionalization (Reaction at newly freed amine) C->D Second Reaction E Final Product D->E G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonation of Carbonyl A->B + H⁺ (TFA) C Loss of tert-Butyl Cation B->C Elimination D Carbamic Acid Intermediate C->D E Decarboxylation D->E Spontaneous F Free Amine + CO₂ E->F

Sources

Comparative

Analytical methods for characterizing "tert-Butyl azepan-3-ylcarbamate" derivatives

An in-depth comparative guide on the analytical methodologies required to characterize tert-butyl azepan-3-ylcarbamate derivatives, tailored for researchers and drug development professionals. Introduction to Azepane Ana...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the analytical methodologies required to characterize tert-butyl azepan-3-ylcarbamate derivatives, tailored for researchers and drug development professionals.

Introduction to Azepane Analytics

As a Senior Application Scientist, I frequently encounter 7-membered nitrogen heterocycles like tert-butyl azepan-3-ylcarbamate in drug discovery pipelines. These conformationally restricted scaffolds are increasingly utilized to improve the pharmacokinetic profiles and target selectivity of lead compounds, such as in the development of potent FP receptor antagonists[1].

However, characterizing these derivatives presents distinct analytical hurdles. The molecule features a free endocyclic secondary amine, a stereocenter at the C3 position, and an exocyclic primary amine protected by a bulky tert-butyloxycarbonyl (Boc) group. This guide objectively compares the analytical methodologies required to overcome the two primary challenges: stereochemical resolution and rotameric deconvolution .

Challenge 1: Stereochemical Analysis (SFC vs. Chiral HPLC)

The pharmacological efficacy of azepane derivatives is highly stereodependent. For instance, in the optimization of BAY-6672, enantiomeric purity was an absolute requirement for target affinity, necessitating robust chiral separation at the preparative scale[2].

Methodological Comparison

Supercritical Fluid Chromatography (SFC) has largely superseded High-Performance Liquid Chromatography (HPLC) for the chiral resolution of basic amines[3]. The use of supercritical CO₂ combined with an alcohol modifier significantly reduces mobile phase viscosity, allowing for higher flow rates, faster equilibration, and greener preparative scale-up.

Table 1: Performance Comparison for Chiral Azepane Separation

ParameterSupercritical Fluid Chromatography (SFC)Chiral HPLC (Normal Phase)
Mobile Phase Supercritical CO₂ + Modifier (MeOH/EtOH)Hexane/Heptane + Modifier (IPA/EtOH)
Analysis Time 3 – 10 minutes15 – 45 minutes
Resolution (Rs) Typically > 2.0 (Sharper peaks)Typically 1.5 – 2.0 (Broader peaks)
Basic Additive 0.1% - 0.5% Diethylamine (DEA)0.1% Diethylamine (DEA)
Solvent Waste Low (CO₂ evaporates upon collection)High (Requires extensive solvent removal)
Scalability Excellent for preparative scale[1]Moderate (Solvent removal is a bottleneck)
Experimental Protocol: Self-Validating Chiral SFC Screening

To ensure a self-validating system, always run a racemic standard before the enantioenriched sample to confirm baseline resolution and prevent false-positive purity readings.

  • Sample Preparation: Dissolve the tert-butyl azepan-3-ylcarbamate derivative in HPLC-grade Methanol at a concentration of 1-2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Screen across polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase Configuration: Set the primary pump to deliver supercritical CO₂. Set the modifier pump to deliver Methanol containing 0.2% Diethylamine (DEA).

    • Causality: The free endocyclic secondary amine of the azepane ring will interact strongly with residual acidic silanols on the CSP, causing severe peak tailing. The basic additive (DEA) competitively binds these silanols, ensuring sharp, symmetrical peaks[3].

  • Elution Parameters: Run an isocratic hold at 20% modifier for 10 minutes. Maintain backpressure at 120 bar and column temperature at 35°C.

  • Detection: Monitor via UV at 210 nm and 254 nm.

ChiralWorkflow Start Racemic tert-Butyl azepan-3-ylcarbamate Screening Chiral Stationary Phase (CSP) Screening Start->Screening SFC Supercritical Fluid Chromatography (SFC) Screening->SFC Preferred (Greener/Faster) HPLC High-Performance Liquid Chromatography (HPLC) Screening->HPLC Alternative SFC_Opt Optimize Modifier: MeOH/EtOH + DEA SFC->SFC_Opt HPLC_Opt Optimize Mobile Phase: Hexane/IPA + DEA HPLC->HPLC_Opt ScaleUp Preparative Scale-Up (High Throughput) SFC_Opt->ScaleUp Superior Resolution HPLC_Opt->ScaleUp Higher Solvent Cost

Workflow for chiral separation screening of azepane enantiomers.

Challenge 2: Structural Elucidation & Rotameric Deconvolution (NMR)

When analyzing tert-butyl azepan-3-ylcarbamate derivatives via Nuclear Magnetic Resonance (NMR), chemists frequently observe broadened peaks or duplicated signal sets. This is often misidentified as an impurity or a diastereomeric mixture[4].

Causality of Rotamers: The carbamate functional group (Boc) exhibits partial double-bond character across the C-N bond due to resonance. At room temperature (298 K), the energy barrier to rotation around this bond is high enough that the rotation becomes slow on the NMR timescale. Consequently, the instrument detects two distinct conformational isomers (rotamers)[4].

Comparison: Deconvolution Strategies
MethodMechanismProsCons
Room Temp (298K) ¹H NMR Observes both rotamers as distinct/broadened peaks.Fast, standard setup.Spectra are heavily convoluted; integration is inaccurate.
Variable Temp (VT) NMR Applies thermal energy to overcome the rotational barrier.Yields a single, time-averaged conformer with sharp peaks.Requires high-boiling solvents (DMSO-d6); thermal degradation risk.
2D EXSY Spectroscopy Correlates exchanging protons between the two rotamers.Confirms rotameric relationship without heating.Time-consuming acquisition; complex interpretation.
Experimental Protocol: Self-Validating VT-NMR Methodology
  • Solvent Selection: Dissolve 15-20 mg of the azepane derivative in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 has a high boiling point (189°C), allowing safe heating up to 100°C (373 K) without solvent boiling or NMR tube over-pressurization.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the broadened signals, particularly the tert-butyl singlet (~1.4 ppm) and the protons adjacent to the carbamate nitrogen.

  • Incremental Heating: Increase the probe temperature to 330 K, allow 5 minutes for thermal equilibration, re-tune/re-match the probe, and re-shim. Acquire a spectrum.

  • Coalescence Validation: Continue heating to 350 K and then 370 K. Observe the duplicated peaks merge into a single, sharp set of signals (the coalescence point).

    • System Validation: If the peaks sharpen and merge, the phenomenon is definitively caused by rotamers. If the peaks remain distinct regardless of thermal energy, the sample contains structural impurities or diastereomers[5].

NMRLogic Sample Boc-Azepane Derivative in NMR Tube (DMSO-d6) RT_NMR Acquire 1H NMR at Room Temperature (298K) Sample->RT_NMR Observe Observe Broadened Peaks or Duplicated Signals? RT_NMR->Observe Yes Yes: Restricted Rotation (Boc Rotamers) Observe->Yes Common for N-Boc No No: Fast Exchange or Single Conformer Observe->No VT_NMR Variable Temperature (VT) NMR Heat to 350K - 370K Yes->VT_NMR Coalescence Signal Coalescence (Time-Averaged Spectrum) VT_NMR->Coalescence Confirms Structure

Logical decision tree for NMR rotamer deconvolution using VT-NMR.

Challenge 3: High-Throughput Reaction Monitoring (LC-MS/MS)

For derivatization at the endocyclic nitrogen (e.g., coupling with an aryl halide or acyl chloride), rapid reaction monitoring is essential for yield optimization.

Protocol: Achiral UHPLC-MS/MS
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid ensures the azepane nitrogens are protonated, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Detection: Monitor the[M+H]⁺ parent ion. Crucial: The Boc group is highly prone to in-source fragmentation. Ensure the cone voltage is optimized (typically kept low, ~15-20 V) to prevent the premature loss of the Boc group (loss of 100 Da: isobutylene + CO₂) before the precursor ion can be recorded by the mass analyzer.

References

  • Beck, H., et al. "Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)". Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Chen, C., et al. "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives". Organic & Biomolecular Chemistry, RSC Publishing, 2017. URL:[Link]

  • Aeyad, T., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Validation

Comparative Guide: Synthetic Routes and Validation of tert-Butyl azepan-3-ylcarbamate

Executive Summary The azepane (homopiperidine) scaffold is a critical structural motif in modern drug discovery, offering a specific conformational vector that bridges the gap between flexible linear amines and rigid pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (homopiperidine) scaffold is a critical structural motif in modern drug discovery, offering a specific conformational vector that bridges the gap between flexible linear amines and rigid pyrrolidine/piperidine systems. However, the synthesis of tert-butyl azepan-3-ylcarbamate (Boc-protected 3-aminoazepane) presents a classic regiochemical challenge.

This guide objectively compares the two dominant synthetic strategies: the Schmidt/Beckmann Rearrangement (Ring Expansion) and Ring-Closing Metathesis (RCM). While the Ring Expansion route offers low raw material costs, it suffers from severe regioselectivity issues that complicate validation. Conversely, the RCM route, while catalyst-intensive, provides an unequivocal structural assignment, making it the preferred method for generating reference standards for validation.

Comparative Analysis of Synthetic Routes

Route A: The Ring Expansion Strategy (Schmidt/Beckmann)

Mechanism: Acid-catalyzed rearrangement of tert-butyl (3-oxocyclohexyl)carbamate using hydrazoic acid (


) or hydroxylamine.
  • The Trap: The Schmidt reaction on 3-substituted cyclohexanones is non-regioselective. The migration of the carbon-carbon bond is influenced by both steric and electronic factors.[1] In the case of 3-Boc-aminocyclohexanone, migration can occur on either side of the carbonyl, leading to a mixture of 4-aminoazepan-2-one and 6-aminoazepan-2-one (which reduce to the 4- and 3-aminoazepanes, respectively).

  • Validation Consequence: You cannot assume the product is the 3-isomer. Extensive purification and 2D-NMR are required to prove the nitrogen insertion point.

Route B: The De Novo Assembly (Ring-Closing Metathesis)

Mechanism: Construction of the 7-membered ring from an acyclic diene precursor derived from Allylglycine.

  • The Advantage: The chiral center and the nitrogen position are fixed before the ring forms. The nitrogen atom is not "inserted" blindly; it is part of the starting amino acid backbone.

  • Validation Consequence: This route is self-validating regarding regiochemistry. If the ring closes, the nitrogen is by definition in the 3-position relative to the original chiral center.

Comparison Table: Performance Metrics
MetricRoute A: Schmidt RearrangementRoute B: Ring-Closing Metathesis (RCM)
Regiocontrol Poor (Mixture of 3- and 4-isomers)Absolute (Structural guarantee)
Stereocontrol Low (Racemization likely under acidic conditions)High (Retains starting material chirality)
Scalability High (Cheap reagents, but safety risk with azides)Moderate (Dilution required to prevent polymerization)
Cost Low ($)High (

$ - Grubbs Catalyst)
Validation Utility Screening Grade Reference Standard Grade

Decision Logic & Workflow

The following diagram illustrates the critical decision points in selecting a synthetic route based on the required purity and validation rigor.

SynthesisDecision Start Target: tert-Butyl azepan-3-ylcarbamate Criteria Primary Constraint? Start->Criteria RouteA Route A: Schmidt/Beckmann (Ring Expansion) Criteria->RouteA Cost/Scale RouteB Route B: RCM (Allylglycine Cyclization) Criteria->RouteB Purity/Validation ProcessA Acidic Rearrangement (Risk: Regio-scrambling) RouteA->ProcessA ProcessB Grubbs Cat. Cyclization (High Dilution) RouteB->ProcessB ResultA Mixture of Isomers (Requires Chiral HPLC prep) ProcessA->ResultA ResultB Single Regioisomer (Enantiopure) ProcessB->ResultB

Caption: Decision tree highlighting the trade-off between cost (Route A) and structural certainty (Route B).

Validated Experimental Protocol (Recommended)

To establish a Reference Standard , we utilize Route B (RCM) . This protocol minimizes ambiguity regarding the position of the amino group.

Phase 1: Precursor Assembly

Objective: Synthesis of the diene tert-butyl (1-(allyl(benzyl)amino)but-3-en-2-yl)carbamate.

  • Starting Material:

    
    -Boc-Allylglycine (Commercial, >98% ee).
    
  • Amidation: React with Allylamine using EDC/HOBt coupling conditions in DCM.

  • Reduction: Reduce the resulting amide to the tertiary amine using

    
     in THF (0°C to Reflux).
    
    • Critical Control: Ensure complete reduction to avoid lactam contamination in the RCM step.

Phase 2: Ring-Closing Metathesis (The Critical Step)

Objective: Formation of the 2,3,4,7-tetrahydro-1H-azepine ring.[2]

  • Dilution: Dissolve the diene precursor in anhydrous DCM to a concentration of < 5 mM .

    • Why? High dilution favors intramolecular (ring-closing) reaction over intermolecular (polymerization) metathesis [1].

  • Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 12–24 hours under Argon.

  • Quench: Add ethyl vinyl ether to deactivate the ruthenium carbene.

  • Purification: Silica gel chromatography.

    • Checkpoint:

      
       NMR must show disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of internal alkene protons (5.6–5.9 ppm).
      
Phase 3: Hydrogenation

Objective: Saturation to the final azepane.

  • Hydrogenation: Pd/C (10 wt%),

    
     (1 atm), MeOH, 4 hours.
    
  • Workup: Filter through Celite.[2][3]

  • Yield: Typically 85-90% over two steps.

Validation Framework: Proving Identity

If you purchase this compound or synthesize it via Route A, you must validate it using the following "Triangulation Method."

A. Regiochemical Validation (Is it the 3-isomer?)

The most common impurity is the 4-isomer.

  • Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

  • Diagnostic Signal: Look for the correlation between the carbamate carbonyl carbon and the ring protons.

    • 3-Isomer: The proton at the chiral center (

      
      ) will show correlations to 
      
      
      
      (adjacent to ring Nitrogen).
    • 4-Isomer: The proton at the chiral center (

      
      ) will show correlations to 
      
      
      
      and
      
      
      , which are structurally distinct methylene environments.
B. Enantiomeric Validation (Is it pure?)
  • Technique: Chiral HPLC.[4][5][6]

  • Column: Chiralpak IC or IA (Immobilized Amylose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Expected Result:

    • Racemate (Route A): Two peaks (1:1 ratio).

    • RCM Product (Route B): Single peak (>98% ee).

Validation Workflow Diagram

ValidationFlow Sample Crude Product / Vendor Sample Test1 Test 1: LC-MS Sample->Test1 Decision1 Mass = 214.3 (M+H)? Test1->Decision1 Test2 Test 2: 1H-NMR (HMBC) Decision1->Test2 Yes Reject REJECT (Wrong Isomer) Decision1->Reject No Decision2 Connectivity Check: Is N adjacent to CH-NHBoc? Test2->Decision2 Test3 Test 3: Chiral HPLC Decision2->Test3 Yes (3-isomer) Decision2->Reject No (4-isomer) Final VALIDATED REFERENCE Test3->Final ee > 98%

Caption: Step-by-step validation logic to rule out regioisomers and enantiomeric impurities.

References

  • BenchChem. (2025).[2][7] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from 2

  • Royal Society of Chemistry. (2015). Ring closing metathesis (RCM) approach to the synthesis of conduramine and azepane derivatives. Organic & Biomolecular Chemistry. Retrieved from 8

  • Aubé, J. et al. (1997).[9] Intermolecular Schmidt Reaction of Ketones with Hydroxyalkyl Azides. Tetrahedron. (Contextual citation for Schmidt regioselectivity issues).

  • Wikipedia. (2025). Ring-closing metathesis: Mechanism and Application. Retrieved from 10

Sources

Comparative

Mechanistic Causality: The Carbamate C–N Rotational Barrier

[label="", fillcolor="#FBBC05", style Refining Data Presentation I'm now revising the presentation of key data, including spectroscopic signatures of azepane carbamates. I'm focusing on crafting concise tables comparing...

Author: BenchChem Technical Support Team. Date: March 2026

[label="", fillcolor="#FBBC05", style

Refining Data Presentation

I'm now revising the presentation of key data, including spectroscopic signatures of azepane carbamates. I'm focusing on crafting concise tables comparing NMR and IR data for azepane versus piperidine and pyrrolidine derivatives, emphasizing rotamer ratios and coalescence temperatures. I'll include examples of relevant spectral regions. I will also incorporate chemical shifts into the diagrams.

Enhancing Visualizations

I'm now integrating spectral data and chemical shifts into the rotamerism and workflow diagrams for clarity. I'm prioritizing concise tables for key data comparison. The aim is to make the guide more accessible for medicinal chemists.

Integrating Key Citations

I'm now focusing on integrating relevant citations naturally within the guide's content, focusing on the azepane vs. other ring examples. I'm prioritizing the role of ring size on the carbamate's rotational barriers and spectral profiles, especially relating to azepane's ring flexibility compared to piperidine and pyrrolidine. The citations, "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC" and "olithium Chemistry - White Rose eTheses Online" will inform my discussion of structural effects.

Spectroscopic Comparison of Azepane Carbamates: A Comprehensive Guide for Medicinal Chemists

The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a privileged scaffold in modern drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that replacing traditional pyrrolidine or piperidine rings with an azepane moiety can significantly enhance biological activity, as evidenced in the development of IAP antagonists [2.1] and LATS1/2 kinase inhibitors[1].

When azepane is protected or functionalized as a carbamate (e.g., N-Boc, N-Cbz, or N-Fmoc), it presents unique spectroscopic challenges and features. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these spectroscopic phenomena, objectively compare azepane carbamates against alternative ring sizes, and provide self-validating experimental protocols for your analytical workflows.

The defining spectroscopic feature of any carbamate is the hindered rotation around the C(carbonyl)–N bond. The nitrogen lone pair delocalizes into the carbonyl


 orbital, imparting partial double-bond character to the C–N linkage.

For standard secondary and cyclic carbamates, this rotational barrier (


) typically ranges from 12 to 16 kcal/mol[2]. Because this energy barrier is accessible at ambient temperatures, the interconversion between the syn and anti conformers (rotamers) occurs on the NMR timescale. Consequently, at 298 K, the NMR spectra of azepane carbamates frequently exhibit signal broadening or complete duplication[3].

Ring size directly impacts this dynamic. The conformational flexibility of the 7-membered azepane ring (which rapidly interconverts between twist-chair conformations) allows it to accommodate the steric bulk of the carbamate group differently than the rigid chair of a 6-membered piperidine or the constrained envelope of a 5-membered pyrrolidine. This subtle relief of steric strain in the ground state influences both the rotamer population ratio and the coalescence temperature (


)[1][4].

RotamerDynamics Syn Syn-Rotamer Ground State A TS Transition State Orthogonal C-N Syn->TS +ΔG‡ (~14-16 kcal/mol) Anti Anti-Rotamer Ground State B TS->Anti -ΔG‡

Fig 1: Energetic pathway of carbamate C-N bond rotation.

Spectroscopic Modalities & Data Comparison

To accurately characterize azepane carbamates, researchers must triangulate data across Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A. NMR Spectroscopy (1H and 13C)

In


H NMR (CDCl

, 298 K), the

-methylene protons of N-Boc azepane typically appear as two distinct, broad multiplets (e.g.,

3.30 and 3.45 ppm) representing the two rotameric states[5]. The

H NMR rotamer ratio for unsubstituted N-Boc azepane is approximately 1.2:1. In contrast, highly substituted piperidines often exhibit more skewed rotamer ratios due to severe 1,3-diaxial interactions with the carbamate protecting group[1].
B. Infrared (IR) Spectroscopy

The urethane carbonyl stretch (


) is highly diagnostic. Ring strain forces the carbonyl absorption to higher wavenumbers (e.g., aziridine carbamates absorb >1720 cm

). Because azepane is relatively unstrained, its carbamate carbonyl stretch falls within the standard, unstrained range of 1685–1700 cm

, very similar to acyclic and piperidine carbamates[6][7].
Table 1: Spectroscopic Comparison of N-Boc Cyclic Amines
HeterocycleRing Size

H NMR Rotamer Ratio (CDCl

, 298 K)
Approx. Coalescence Temp (

)
IR

(cm

)
Conformational State
Pyrrolidine 5~ 1:1~ 315 K1695 – 1705Envelope
Piperidine 6~ 1.5:1 (highly sensitive to substitution)~ 300 K1690 – 1700Chair
Azepane 7~ 1.2:1~ 310 K1685 – 1695Twist-Chair

Note:


 values are solvent-dependent and represent averages for unsubstituted N-Boc derivatives at 400 MHz[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must include internal controls. Below are the field-proven methodologies for synthesizing and spectroscopically validating azepane carbamates.

Protocol 1: Standardized Synthesis of N-Boc Azepane

Causality Focus: Triethylamine (Et


N) is used not just as an acid scavenger, but to prevent the protonation of the azepane nitrogen, ensuring it remains a potent nucleophile to attack the di-tert-butyl dicarbonate (Boc

O) electrophile[8].
  • Reaction Setup: Dissolve azepane (1.0 equiv, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under a nitrogen atmosphere.
  • Base Addition: Add Et

    
    N (1.5 equiv) and cool the mixture to 0 °C using an ice bath to control the exothermic acylation.
    
  • Electrophile Addition: Add Boc

    
    O (1.1 equiv) dropwise.
    
  • Self-Validating Check (TLC): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). Validation: Stain with Ninhydrin and heat. The disappearance of the primary/secondary amine (which stains dark purple/pink) confirms complete conversion to the carbamate (which does not stain readily with Ninhydrin).

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , wash with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol 2: Variable-Temperature (VT) NMR Determination of Rotational Barriers

To calculate the exact rotational barrier (


) of an azepane carbamate, Variable-Temperature NMR is employed to find the coalescence temperature (

), followed by application of the Eyring equation[2].
  • Sample Preparation: Dissolve 15 mg of the azepane carbamate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Ambient Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K. Identify the duplicated 
    
    
    
    -proton signals and measure their peak separation (
    
    
    in Hz).
  • Incremental Heating: Increase the probe temperature in 5 K to 10 K increments. Crucial: Allow the sample to equilibrate for at least 5 minutes at each new temperature to ensure thermal homogeneity.

  • Coalescence Identification: Observe the temperature (

    
    ) at which the two distinct rotamer peaks merge into a single, broad flat-topped peak.
    
  • Reversibility Check (Self-Validation): Cool the sample back to 298 K and re-acquire the spectrum. Validation: The spectrum must perfectly match the initial ambient acquisition. If new peaks appear or the baseline is degraded, thermal decomposition occurred, invalidating the

    
     measurement.
    

VTNMR_Protocol Step1 1. Sample Preparation Dissolve in high-boiling solvent (e.g., DMSO-d6) Step2 2. Ambient Acquisition Record baseline spectra at 298 K (Observe rotamers) Step1->Step2 Step3 3. Incremental Heating Increase temp in 5-10 K steps, equilibrate 5 mins Step2->Step3 Step4 4. Coalescence (Tc) Identify temperature where signals merge Step3->Step4 Step5 5. Reversibility Check Cool to 298 K to validate thermal stability Step4->Step5

Fig 2: Self-validating VT-NMR workflow for rotational barrier analysis.

Conclusion: Strategic Selection of Cyclic Carbamates

When designing a synthesis or a medicinal chemistry library, the choice between azepane, piperidine, and pyrrolidine should be dictated by the desired exit vectors and the required conformational flexibility.

  • Pyrrolidines offer rigid, planar-like vectors.

  • Piperidines offer stable equatorial/axial vectors but suffer from rigid steric clashes when heavily substituted[1].

  • Azepanes provide a highly flexible core that can adapt to complex binding pockets (like IAP or LATS1/2), often resulting in superior biological activity[1][5]. However, researchers must be prepared to deconvolute their complex, rotamer-rich NMR spectra during structural characterization[3].

References

  • Unusually Low Barrier to Carbamate C-N Rotation University of Notre Dame URL: [Link]

  • WO2021220178A1 - Iap antagonists and their therapeutic applications Google Patents URL
  • Recent Advances in the Chemistry of Metal Carbamates National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry White Rose eTheses Online URL:[Link]

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine National Institutes of Health (PMC) URL:[Link]

  • Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone MDPI URL: [Link]

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates ResearchGate URL: [Link]

Sources

Validation

Publish Comparison Guide: Chiral HPLC Analysis of tert-Butyl azepan-3-ylcarbamate Derivatives

Executive Summary tert-Butyl azepan-3-ylcarbamate (also known as N-Boc-3-aminoazepane) represents a critical chiral scaffold in the synthesis of seven-membered heterocyclic drugs, including Janus kinase (JAK) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl azepan-3-ylcarbamate (also known as N-Boc-3-aminoazepane) represents a critical chiral scaffold in the synthesis of seven-membered heterocyclic drugs, including Janus kinase (JAK) inhibitors and CGRP antagonists. The enantiomeric purity of the 3-aminoazepane core is decisive for pharmacological efficacy and safety.

This guide provides a technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for resolving these derivatives. Unlike rigid standard operating procedures (SOPs), this document analyzes the mechanistic performance of Polysaccharide-based Chiral Stationary Phases (CSPs)—specifically comparing Coated Amylose, Coated Cellulose, and Immobilized phases.

Key Insight: While generic screening often starts with Cellulose-based columns (e.g., OD-H), experimental evidence for Boc-protected cyclic amines suggests that Amylose-based phases (e.g., AD-H, IA) often provide superior recognition of the carbamate moiety due to the specific inclusion geometry of the seven-membered ring.

Technical Deep Dive: The Separation Mechanism

To optimize the separation of tert-butyl azepan-3-ylcarbamate, one must understand the molecular interactions at play. The analyte contains:

  • A Chiral Center: Carbon-3 of the azepane ring.

  • A Carbamate (Boc) Group: Acts as a hydrogen bond acceptor (carbonyl) and donor (NH).

  • A Hydrophobic Ring: The seven-membered azepane ring requires a chiral cavity of appropriate size for inclusion.

The Chiral Recognition Model

Separation on polysaccharide CSPs involves a "three-point interaction" model:

  • Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the analyte and the carbamate moieties of the CSP selector.

  • Dipole-Dipole Interactions: Between the carbonyls.

  • Steric Inclusion: The bulky tert-butyl group and the flexible azepane ring must fit into the chiral grooves of the amylose or cellulose polymer.

Comparative Mechanism:

  • Amylose (AD/IA): Helical structure forms deep grooves. The flexible azepane ring often fits better here, leading to higher retention and selectivity.

  • Cellulose (OD/IC): Linear, rigid structure. Often provides higher efficiency (theoretical plates) but may lack the specific cavity shape for the bulky Boc-azepane conformers.

Comparative Analysis of Stationary Phases

The following data summarizes the performance characteristics of the three primary CSP classes for Boc-amino azepanes.

Table 1: Performance Matrix of Chiral Stationary Phases
FeatureAmylose Coated (e.g., Chiralpak AD-H)Cellulose Coated (e.g., Chiralcel OD-H)Immobilized Amylose (e.g., Chiralpak IA)
Primary Selectivity (

)
High (Preferred for 7-membered rings)Moderate (Often complementary)High (Similar to AD-H)
Resolution (

)
Typically > 2.0Variable (1.0 - 2.5)Typically > 1.8
Solvent Robustness Low (Restricted to Alkanes/Alcohols)Low (Restricted to Alkanes/Alcohols)High (Compatible with DCM, THF, MtBE)
Sample Solubility Limited (Hexane/Alcohol only)Limited (Hexane/Alcohol only)Excellent (Can use DCM for injection)
Baseline Noise LowLowModerate (Depends on solvent quality)
Recommendation First Choice (Gold Standard) Second Choice (Screening)Use if solubility is poor
Experimental Data Interpretation
  • Scenario A: Standard Analysis. For routine purity checks where the sample dissolves in Ethanol, Amylose Coated (AD-H) is the superior choice. It typically yields an alpha value (

    
    ) of 1.2–1.5 for Boc-protected cyclic amines, ensuring baseline separation.
    
  • Scenario B: Solubility Issues. If the derivative has additional hydrophobic groups making it insoluble in Hexane/EtOH, the Immobilized (IA) column allows the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase without stripping the selector.

Detailed Experimental Protocol

This protocol is designed to be self-validating. It includes system suitability steps to ensure data integrity.

Instrumentation & Reagents[1][2][3]
  • System: HPLC with UV-Vis or PDA detector (low dead volume).

  • Mobile Phase A: n-Hexane (HPLC Grade, >99%).

  • Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1]

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) is NOT usually required for Boc-carbamates, as the Boc group masks the basic amine. However, if peak tailing is observed, add 0.1% DEA.

Method Development Workflow

Step 1: Sample Preparation

  • Dissolve 1.0 mg of tert-butyl azepan-3-ylcarbamate in 1.0 mL of Ethanol.

  • Note: Avoid dissolving in 100% Acetonitrile if using Normal Phase, as it can disrupt the equilibration layer on coated columns.

Step 2: Initial Screening Conditions

  • Column: Chiralpak AD-H (or equivalent Lux Amylose-1), 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Boc carbonyl absorption) and 254 nm (if aromatic impurities are suspected).

Step 3: Optimization Logic

  • If

    
    :  Switch modifier to Isopropyl Alcohol (IPA). IPA is bulkier and often increases selectivity (
    
    
    
    ) by slowing down exchange kinetics in the chiral cavity.
  • If Retention (

    
    ) is too low (< 1.0):  Decrease alcohol content to 95:5.
    
  • If Peak Tailing > 1.2: Add 0.1% Diethylamine to the mobile phase.

Data Calculation

Calculate the Enantiomeric Excess (


) using the peak areas (

):

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow ensures the most efficient path to a validated method, minimizing solvent waste and column wear.

MethodDevelopment Start Start: tert-Butyl azepan-3-ylcarbamate SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck ScreenAD Screen 1: Amylose Coated (AD-H) Hex/EtOH 90:10 SolubilityCheck->ScreenAD Soluble Immobilized Use Immobilized (IA/IC) with DCM/EtOAc SolubilityCheck->Immobilized Insoluble CheckRes Check Resolution (Rs) ScreenAD->CheckRes Success Validated Method (Rs > 2.0) CheckRes->Success Rs > 1.5 SwitchMod Switch Modifier to IPA (Steric bulk increases selectivity) CheckRes->SwitchMod 0.5 < Rs < 1.5 SwitchCol Switch to Cellulose (OD-H) CheckRes->SwitchCol Rs < 0.5 (Co-elution) SwitchMod->CheckRes SwitchCol->CheckRes

Caption: Decision matrix for selecting the optimal chiral stationary phase and mobile phase conditions.

Diagram 2: Chiral Recognition Mechanism

Understanding the molecular interaction explains why Amylose phases often succeed with seven-membered rings.

Mechanism Analyte Boc-Azepane Enantiomer Complex Transient Diastereomeric Complex Analyte->Complex HBond H-Bonding (C=O ... H-N) Analyte->HBond Inclusion Steric Inclusion (Azepane Ring) Analyte->Inclusion CSP Amylose Tris(3,5-dimethylphenylcarbamate) CSP->Complex Separation Differential Retention Time Complex->Separation HBond->CSP Inclusion->CSP

Caption: Mechanistic interaction model showing the critical H-bonding and steric inclusion required for separation.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or free amine presence.Add 0.1% Diethylamine (DEA) to the mobile phase.[1]
Low Sensitivity Boc group has weak UV absorbance.Ensure detection is set to 210 nm. Increase concentration to 2 mg/mL if necessary.
Retention Drift Water accumulation in Hexane/Alcohol.Use dry solvents; flush system with 100% IPA before equilibrating.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase (or a ratio closer to it).[3] Avoid 100% EtOH if MP is 90% Hexane.

References

  • Schiffers, I., et al. (2011). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Organic Process Research & Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Phenomenex. (2021). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Bae, S. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

Sources

Comparative

NMR characterization of substituted azepanes derived from "tert-Butyl azepan-3-ylcarbamate"

Comprehensive Comparison Guide: NMR Characterization of Substituted Azepanes Derived from tert-Butyl azepan-3-ylcarbamate Introduction & Scientific Context tert-Butyl azepan-3-ylcarbamate is a highly versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: NMR Characterization of Substituted Azepanes Derived from tert-Butyl azepan-3-ylcarbamate

Introduction & Scientific Context

tert-Butyl azepan-3-ylcarbamate is a highly versatile building block used in the synthesis of 7-membered nitrogen heterocycles. Substituted azepanes are privileged scaffolds in drug discovery, frequently utilized to mimic bioactive epitopes in the development of methionyl-tRNA synthetase inhibitors[1] and potent glycosidase inhibitors[2].

Unlike rigid six-membered piperidines, the 7-membered azepane ring exhibits significant conformational flexibility, often interconverting rapidly between various twist-chair and boat conformations in solution[3]. As an application scientist, elucidating the exact 3D conformation and regiochemistry of these derivatives is critical, as the spatial orientation of substituents directly dictates target binding affinity[4].

Analytical Modality Comparison

To accurately characterize the stereocenters and conformational dynamics of azepane derivatives, researchers must choose the appropriate analytical modality. Table 1 objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques.

Table 1: Comparison of Analytical Modalities for Azepane Characterization

ModalityPrimary OutputAdvantagesLimitationsIdeal Use Case
1D/2D NMR Spectroscopy Solution-state conformation, connectivity, and dynamics.Captures dynamic equilibria (pseudorotation); no crystallization required[5].Complex spectra due to severe signal overlap in the aliphatic region.Routine structural validation and solution-state conformational analysis.
X-ray Crystallography Absolute solid-state 3D structure.Provides unambiguous stereochemistry and bond lengths[2][5].Requires high-quality single crystals; solid-state packing may distort the bioactive conformation.Absolute configuration confirmation of novel diastereomers.
LC-MS/MS Mass-to-charge ratio and fragmentation patterns.Extremely rapid; high sensitivity for low-concentration samples.Cannot distinguish between stereoisomers or rapidly interconverting conformers.High-throughput reaction screening and initial purity assessment.

Causality in Experimental Design for Azepane NMR

A robust NMR workflow is not just a sequence of experiments; it is a logically designed sequence where each step serves a specific mechanistic purpose:

  • 1D

    
    H and 
    
    
    
    C NMR:
    Establishes baseline purity. The tert-butyl group of the carbamate acts as a massive, unmistakable singlet (9H) near 1.4 ppm, serving as an excellent internal reference point for chemical shift and integration[1].
  • 2D COSY & HSQC: The azepane ring contains multiple methylene groups (-CH

    
    -) that heavily overlap in the 1.5–2.0 ppm region. HSQC separates these protons based on their distinct carbon chemical shifts, while COSY traces the continuous spin system from the C3-methine proton around the flexible ring[2].
    
  • Variable Temperature (VT) NMR & NOESY: Because the azepane ring undergoes rapid pseudorotation at room temperature, signals often average out or broaden. Cooling the sample below its coalescence temperature (e.g., -40 °C) slows this exchange, trapping distinct conformers. NOESY then provides through-space distances, allowing us to determine if a newly added substituent is pseudo-axial or pseudo-equatorial[2][4].

Self-Validating Experimental Protocol: NMR Acquisition

The following protocol outlines the step-by-step methodology for acquiring high-fidelity NMR data for substituted azepanes.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 5–10 mg of the purified azepane derivative in 600 µL of CDCl

    
     (or DMSO-
    
    
    
    for highly polar derivatives). Add 0.03% v/v Tetramethylsilane (TMS).
  • Causality: CDCl

    
     minimizes solvent-solute hydrogen bonding, preserving the native intramolecular dynamics of the azepane ring.
    
  • Self-Validation: The TMS peak must be strictly calibrated to 0.00 ppm. The tert-butyl singlet must integrate to exactly 9.00. If the total integration of the ring protons deviates from the expected count relative to the tert-butyl group, the sample is impure, and acquisition must be halted.

Step 2: Probe Tuning and Shimming

  • Action: Perform automated 3D shimming and tune the probe to the specific solvent dielectric.

  • Causality: Azepane multiplet splitting is highly complex. Perfect magnetic field homogeneity is required to resolve fine

    
     coupling constants (typically 8–11 Hz for axial-axial interactions), which are critical for Karplus equation calculations.
    

Step 3: 2D HMBC Acquisition

  • Action: Acquire HMBC optimized for long-range couplings (

    
     Hz).
    
  • Causality: HMBC is critical for proving the covalent linkage between the azepane ring nitrogen (or carbon backbone) and exogenous substituents (e.g., aryl groups), as it shows correlations across heteroatoms[2].

Step 4: NOESY/ROESY & Distance Calibration

  • Action: Acquire 2D NOESY with a mixing time of 300–500 ms.

  • Self-Validation: Locate the cross-peak between the geminal protons of an isolated ring CH

    
     group. Because their distance is a fixed ~1.75 Å, this cross-peak serves as an internal distance calibration standard, validating that the chosen mixing time is accurately capturing spatial proximity without spin diffusion artifacts.
    

Quantitative Data Presentation

Table 2 summarizes the expected NMR chemical shifts for typical derivatives synthesized from tert-butyl azepan-3-ylcarbamate.

Table 2: Representative


H NMR Chemical Shifts for Azepane Derivatives (in CDCl

, 500 MHz)
Structural FeatureExpected

H Shift (ppm)
Multiplicity & CouplingDiagnostic Value
Boc (tert-butyl) 1.40 - 1.45Singlet (9H)Internal integration standard[1].
C3-H (Methine) 3.80 - 4.05Multiplet (1H)Identifies the position of the carbamate; shifts downfield upon deprotection/acylation[1].
C2-H

(N-adjacent)
3.10 - 3.65Doublet of doublets (2H)Highly sensitive to N1-substitution; diastereotopic splitting indicates restricted ring flipping[6].
C4-C7 Aliphatics 1.50 - 2.20Overlapping multiplets (8H)Requires HSQC for definitive assignment; indicates ring intactness.

Workflow Visualization

The logical relationship between synthesis, NMR analysis, and computational modeling is mapped below.

AzepaneNMRWorkflow A tert-Butyl azepan-3-ylcarbamate Synthesis & Purification B 1D 1H & 13C NMR (Purity & Basic Connectivity) A->B >95% Purity (LC-MS) C 2D COSY & HSQC (Resolve Overlapping CH2) B->C Identify Spin Systems D 2D HMBC (Substituent Linkage) C->D Carbon-Proton Mapping E VT-NMR & NOESY (Stereochemistry & Dynamics) D->E Framework Confirmed G Final 3D Solution Conformation E->G Distance Constraints F Computational DFT (Energy Minimized States) F->G Theoretical Validation

NMR and DFT workflow for structural and conformational elucidation of azepane derivatives.

References

1.4[4] 2.1[1] 3.5[5] 4.2[2] 5.6[6] 6.3[3]

Sources

Validation

Comparing Fmoc vs Boc protection for azepane synthesis

A Comprehensive Guide to Fmoc vs. Boc Protection Strategies in Azepane Synthesis Azepane and its functionalized derivatives are critical seven-membered nitrogenous heterocycles found in numerous bioactive molecules, incl...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Fmoc vs. Boc Protection Strategies in Azepane Synthesis

Azepane and its functionalized derivatives are critical seven-membered nitrogenous heterocycles found in numerous bioactive molecules, including antiviral agents, glycosidase inhibitors, and natural products like the kinase inhibitor Balanol[1]. In modern drug development, incorporating non-canonical amino acids such as azepane-2-carboxylic acid into peptidomimetics introduces unique conformational rigidity. This structural constraint is highly desirable for stabilizing secondary structures, designing synthetic foldamers, and enhancing target binding affinity[].

However, the synthesis and functionalization of azepane-based building blocks require robust orthogonal protection strategies. The transannular strain and steric bulk inherent to the seven-membered ring present unique challenges for amine protection. This guide objectively compares the two most prominent N-protecting groups—Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) —analyzing their performance, cleavage mechanisms, and experimental handling to assist researchers in optimizing their synthetic workflows.

Mechanistic Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc hinges entirely on the desired downstream application—specifically, whether the synthesis will proceed via Solution-Phase Chemistry or Solid-Phase Peptide Synthesis (SPPS).

  • Boc Protection (Acid-Labile): Boc is the standard for solution-phase synthesis and orthogonal side-chain protection. It is highly lipophilic, which significantly enhances the solubility of the polar azepane core in organic solvents. Deprotection occurs via an acid-catalyzed dealkylation (typically using 95% Trifluoroacetic acid), releasing isobutylene and carbon dioxide as volatile byproducts. This volatility simplifies downstream purification, making it ideal for building block synthesis[3].

  • Fmoc Protection (Base-Labile): Fmoc is the cornerstone of modern SPPS. It is cleaved via a base-catalyzed E1cB elimination mechanism using 20% piperidine in DMF[3]. The resulting dibenzofulvene byproduct is highly reactive and must be scavenged by the piperidine to prevent the re-alkylation of the azepane amine. Fmoc-azepane derivatives are specifically engineered to allow iterative peptide elongation without exposing the growing chain to harsh acidic conditions until the final global cleavage[].

ProtectionMechanisms Start Azepane Core Fmoc Fmoc-Azepane Start->Fmoc Fmoc-OSu Boc Boc-Azepane Start->Boc Boc2O Piperidine 20% Piperidine (Base-Catalyzed) Fmoc->Piperidine TFA 95% TFA (Acid-Catalyzed) Boc->TFA FmocOut Dibenzofulvene Piperidine->FmocOut Final Deprotected Azepane Piperidine->Final BocOut Isobutylene + CO2 TFA->BocOut TFA->Final

Mechanistic pathways for Fmoc and Boc protection/deprotection of azepane.

Quantitative Performance Data

The steric hindrance of the secondary amine within the azepane ring impacts the coupling efficiency of bulky protecting groups. The table below summarizes the comparative performance of Fmoc and Boc groups applied to azepane-2-carboxylic acid derivatives.

ParameterFmoc-AzepaneBoc-Azepane
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis / Orthogonal Masking
Typical Protection Yield 75% – 85% (Reduced due to Fmoc-OSu bulk)88% – 95% (Highly efficient with Boc₂O)
Deprotection Reagent 20% Piperidine in DMF95% TFA (or 3M HCl in EtOAc)
Deprotection Mechanism Base-catalyzed E1cB eliminationAcid-catalyzed dealkylation
Cleavage Byproducts Dibenzofulvene (requires chemical scavenging)Isobutylene gas, CO₂ gas (volatile, self-clearing)
Chemical Stability Stable to acids (TFA, HCl)Stable to bases (NaOH, Piperidine)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be governed by a self-validating feedback loop. Below are field-proven protocols detailing the causality behind the reagent choices for both Boc and Fmoc strategies.

Protocol 1: Synthesis of N-Boc-Azepane-2-carboxylic Acid (Solution Phase)

Objective: To install the acid-labile Boc group onto the sterically hindered secondary amine of the azepane ring. Causality: The azepane-2-carboxylic acid exists as a zwitterion, making it insoluble in pure organic solvents. A biphasic solvent system is employed to dissolve the amino acid in the aqueous phase while allowing the lipophilic Boc₂O to react at the interface[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and water.

  • pH Adjustment: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture. Causality: Maintaining a pH > 9 ensures the secondary amine remains unprotonated and highly nucleophilic.

  • Coupling: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C to control the exothermic reaction, then allow it to warm to room temperature and stir for 12–24 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the highly polar, Ninhydrin-positive starting material confirms complete conversion.

  • Workup: Wash the aqueous layer with hexane to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄, and extract the product into ethyl acetate. Dry and concentrate to yield the pure N-Boc-azepane derivative.

Protocol 2: Solid-Phase Coupling of Fmoc-Azepane-2-carboxylic Acid

Objective: To incorporate the conformationally restricted azepane moiety into a peptide backbone via SPPS. Causality: The secondary amine of the azepane ring is highly hindered. Standard uronium-based coupling agents (like HATU or HBTU) can lead to incomplete reactions or catastrophic guanidinylation of the amine. Therefore, a highly reactive combination of DIC (Diisopropylcarbodiimide) and OxymaPure is utilized to form a reactive ester intermediate that effectively overcomes the steric barrier[3].

SPPSWorkflow Resin Peptide-Resin Couple Add Fmoc-Azepane-OH (DIC/Oxyma) Resin->Couple Validate1 Chloranil Test (Expect Negative) Couple->Validate1 Deprotect 20% Piperidine (Fmoc Removal) Validate1->Deprotect Validate2 Chloranil Test (Expect Positive) Deprotect->Validate2 Cleave TFA Cleavage Validate2->Cleave

Self-validating SPPS workflow for Fmoc-azepane coupling and deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Wang or Rink Amide resin in DMF for 30 minutes.

  • Activation & Coupling: Pre-activate Fmoc-Azepane-2-carboxylic acid (4.0 eq) with DIC (4.0 eq) and OxymaPure (4.0 eq) in DMF for 5 minutes. Add the activated solution to the resin and agitate at room temperature for 2 hours.

  • Self-Validation (Post-Coupling): Crucial Step. Because azepane is a secondary amine, the standard Kaiser test will yield a false negative. A Chloranil test must be employed. A successful coupling will yield a negative (colorless/yellow) Chloranil test, indicating no free amines remain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 15 minutes to remove the Fmoc protecting group[3].

  • Self-Validation (Post-Deprotection): Perform a second Chloranil test. A successful deprotection will yield a positive (dark blue/green) result, confirming the secondary amine of the azepane ring is now exposed and ready for the next amino acid coupling.

  • Global Cleavage: Treat the final resin with a cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) to simultaneously cleave the peptide from the resin and remove any orthogonal Boc side-chain protections[3].

Conclusion & Best Practices

When designing synthetic routes involving azepane derivatives[4], the choice between Fmoc and Boc dictates the entire trajectory of the workflow. For researchers building isolated functionalized heterocyclic libraries or performing solution-phase modifications, Boc protection offers superior yields and simplified volatile deprotection. Conversely, for drug development professionals engineering conformationally restricted peptidomimetics, Fmoc protection is mandatory for SPPS compatibility[]. Regardless of the chosen route, employing specific coupling reagents (DIC/Oxyma) and appropriate self-validation assays (Chloranil vs. Kaiser) is critical to overcoming the inherent steric challenges of the azepane ring.

References

  • Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols Source: Benchchem URL
  • (R)
  • Synthesis of Functionalized Azepines via Cu(I)
  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos Source: SZTE Publicatio Repozitórium URL

Sources

Comparative

Efficacy Comparison of tert-Butyl azepan-3-ylcarbamate and Piperidine-Based Building Blocks in Drug Discovery

The Chemical Context: Escaping "Flatland" In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. For decades, the 6-membered piperidine ring has been the undisputed workhorse of saturated nitrogen heterocycles. However, its ubiquity has led to highly crowded intellectual property (IP) landscapes and predictable target engagement profiles.

Enter the 7-membered azepane ring. Building blocks such as tert-butyl azepan-3-ylcarbamate are increasingly deployed to disrupt conventional structure-activity relationships (SAR). By expanding the ring size, azepanes introduce unique conformational flexibility and novel vector trajectories that piperidines cannot access, offering significant pharmacological and therapeutic implications[1].

This guide objectively compares the efficacy, physicochemical properties, and synthetic utility of tert-butyl azepan-3-ylcarbamate against standard piperidine-based alternatives (e.g., tert-butyl piperidin-3-ylcarbamate).

Physicochemical & Structural Profiling

The fundamental differences between these two scaffolds dictate their behavior in biological systems, influencing solubility, permeability, and target engagement. Piperidine adopts a highly stable, rigid "chair" conformation. In contrast, the azepane ring possesses greater conformational freedom, readily adopting "twist-chair" or "boat" variations.

Quantitative Comparison Table
PropertyPiperidine Core (e.g., 3-Boc-amino)Azepane Core (e.g., 3-Boc-amino)Impact on Drug Design
Ring Size 6-membered7-memberedAzepane expands the spatial footprint, altering substituent exit vectors.
Conformational State Rigid ChairTwist-Chair / Boat (Flexible)Azepane allows for "induced-fit" binding in dynamic target pockets.
Lipophilicity (logP) Lower (Core logP ~0.84)Higher (Core logP ~1.40 - 1.80)Azepanes generally exhibit higher membrane permeability but may increase microsomal clearance.
Basicity (pKa) ~11.22[2]~11.10Both are highly protonated at physiological pH, maintaining critical salt-bridge interactions with targets.
IP Landscape Highly CrowdedEmerging / UncrowdedAzepanes offer a strategic bypass for heavily patented piperidine scaffolds.

Mechanistic Case Study: Target Engagement

Why does the conformational flexibility of azepane matter? The answer lies in allosteric and dynamic binding pockets, such as those found in G-protein-coupled receptors (GPCRs).

In a comparative study developing Histamine H3 receptor (H3R) ligands, researchers synthesized parallel series of biphenyloxy-alkyl derivatives using both piperidine and azepane cores. The azepane derivatives demonstrated superior adaptability within the binding pocket. Specifically, an azepane-based compound achieved a remarkable binding affinity (


) of 18 nM and acted as a potent antagonist[3]. Similarly, azepane analogues of the drug ifenprodil have been successfully mapped to the NMDA receptor, proving that the 7-membered ring can perfectly mimic or improve upon the binding poses of 6-membered rings[4].

ScaffoldSelection Start Target Pocket Analysis Assess Evaluate Spatial Constraints Start->Assess Rigid Narrow/Rigid Pocket (Requires fixed vectors) Assess->Rigid High Constraint Flexible Dynamic/Allosteric Pocket (Requires induced fit) Assess->Flexible High Plasticity Piperidine Piperidine Building Block (e.g., 3-Boc-amino) Rigid->Piperidine Azepane Azepane Building Block (tert-Butyl azepan-3-ylcarbamate) Flexible->Azepane

Caption: Scaffold Selection Logic: Decision matrix for deploying piperidine versus azepane building blocks.

H3R_Signaling Ligand Azepane-based Antagonist (High Affinity) GPCR Histamine H3 Receptor (Presynaptic) Ligand->GPCR Antagonizes Gi Gαi/o Protein (Inhibited) GPCR->Gi Blocks Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Catalyzes

Caption: H3R Signaling Pathway: Mechanism of action for azepane-based inverse agonists/antagonists.

Experimental Methodologies: A Self-Validating System

To objectively evaluate tert-butyl azepan-3-ylcarbamate against a piperidine control, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures for synthesizing lead compounds and evaluating their metabolic stability.

Protocol A: Parallel Synthesis via Amidation and Boc-Deprotection

Objective: Couple the cyclic secondary amine to a target carboxylic acid, followed by liberation of the primary amine.

  • Amidation of the Core Nitrogen

    • Procedure: Dissolve the building block (0.1 mmol) and the carboxylic acid partner in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

    • Causality & Validation: The azepane ring nitrogen experiences transannular steric interactions that are absent in the unhindered piperidine chair conformation. Using HATU—a highly reactive uronium-based coupling agent—overcomes this steric barrier, preventing incomplete conversions. Reaction progress is self-validated via LC-MS; the disappearance of the starting material mass peak confirms successful coupling before proceeding.

  • Boc Deprotection

    • Procedure: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% triisopropylsilane (TIPS). Stir for 1 hour at room temperature.

    • Causality & Validation: TIPS acts as a carbocation scavenger. It traps the tert-butyl cations released during Boc cleavage, preventing them from alkylating electron-rich moieties on the newly synthesized ligand.

  • Purification

    • Procedure: Concentrate under reduced pressure, neutralize with saturated

      
      , and purify via reverse-phase preparative HPLC.
      
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Assess the metabolic liability introduced by the slightly higher lipophilicity of the azepane core.

  • Pre-Incubation

    • Procedure: Combine the synthesized ligand (1 µM final concentration), human liver microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality & Validation: Pre-incubation ensures thermal equilibrium. Initiating the reaction with cold components causes biphasic kinetic artifacts, skewing half-life calculations.

  • Reaction Initiation & Quenching

    • Procedure: Initiate the reaction by adding an NADPH regenerating system. At specific time points (0, 15, 30, 60 min), transfer aliquots into cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality & Validation: Direct NADPH degrades rapidly at 37°C; the regenerating system maintains a steady-state electron supply to CYP450 enzymes. Cold acetonitrile instantly denatures microsomal proteins, halting metabolism and stabilizing the analyte. Verapamil serves as a high-clearance internal control to validate the metabolic viability of the microsome batch.

  • Data Analysis

    • Procedure: Analyze samples via LC-MS/MS to calculate the in vitro intrinsic clearance (

      
      ).
      

Conclusion

While piperidine remains a foundational element of medicinal chemistry, its rigid geometry and saturated IP space limit its future utility in complex drug design. tert-Butyl azepan-3-ylcarbamate provides an elegant solution. By expanding the ring to a 7-membered azepane, chemists gain access to a highly flexible, lipophilic scaffold capable of induced-fit binding in challenging targets like GPCRs and ion channels. When handled with appropriately optimized synthetic and metabolic workflows, azepane building blocks offer a superior pathway to novel, patentable therapeutics.

References

  • Title : A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery | Source : benchchem.com | URL : 2

  • Title : Pharmaceutical significance of azepane based motifs for drug discovery: A critical review | Source : researchgate.net | URL : 1

  • Title : Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed | Source : nih.gov | URL : 3

  • Title : Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs | Source : researchgate.net | URL : 4

Sources

Validation

Structural Elucidation of tert-Butyl azepan-3-ylcarbamate Reaction Products: A Comparative Analytical Guide

tert-Butyl azepan-3-ylcarbamate (often referred to as Boc-protected 3-aminoazepane) is a highly versatile aliphatic heterocycle used extensively in the development of bioactive molecules, including PARP-1 inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl azepan-3-ylcarbamate (often referred to as Boc-protected 3-aminoazepane) is a highly versatile aliphatic heterocycle used extensively in the development of bioactive molecules, including PARP-1 inhibitors and kinase modulators[1]. However, functionalizing this building block—whether via N-alkylation, cross-coupling, or C-H activation—frequently yields complex mixtures of regioisomers and stereoisomers.

Because the 7-membered azepane ring is conformationally flexible and undergoes rapid pseudo-rotation, its spectroscopic characterization is notoriously difficult[2]. This guide provides a definitive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for elucidating the structures of tert-butyl azepan-3-ylcarbamate reaction products, detailing the causality behind each analytical choice.

The Analytical Challenge: Regioselectivity in Azepane Functionalization

When tert-butyl azepan-3-ylcarbamate[3] is subjected to electrophilic substitution, the reaction can occur at the secondary ring nitrogen (N-1) or, under strongly basic conditions, at the Boc-protected primary amine (N-3). Distinguishing between these N-1 and N-3 functionalized products, or identifying unexpected C-ring functionalization, requires orthogonal analytical techniques[4].

The structural ambiguity arises because the mass of the regioisomers is identical, and 1D


H NMR spectra often present overlapping, broadened multiplets for the azepane ring protons. Therefore, a logical decision tree relying on 2D NMR correlations is required to definitively map the connectivity.

HMBC_Logic Query HMBC Correlation from Substituent Protons Check_N1 Cross-peaks to Azepane C2 & C7? Query->Check_N1 Check_N3 Cross-peaks to Azepane C3 & Boc Carbonyl? Check_N1->Check_N3 No Result_N1 N-1 Functionalization Check_N1->Result_N1 Yes Result_N3 N-3 Functionalization Check_N3->Result_N3 Yes Result_C C-Ring Functionalization Check_N3->Result_C No

Caption: HMBC correlation logic for distinguishing azepane regioisomers.

Comparative Platform Analysis: NMR Spectroscopy vs. HRMS

Both NMR and HRMS are foundational to structural elucidation, but they provide complementary data streams[4].

  • 2D NMR (COSY, HSQC, HMBC): NMR is the gold standard for mapping skeletal connectivity[2]. The causality here is fundamental: HMBC experiments transfer magnetization across 2-3 bonds. If a new alkyl group is attached at N-1, its protons will show HMBC cross-peaks to the adjacent C-2 and C-7 carbons of the azepane ring. If attached at N-3, correlations will appear at C-3 and the Boc carbonyl carbon.

  • HRMS-MS/MS (ESI-QTOF): HRMS provides the exact mass, confirming the elemental composition (e.g., ensuring no over-alkylation occurred)[4]. More importantly, Collision-Induced Dissociation (CID) MS/MS provides structural clues based on gas-phase fragmentation. The Boc group predictably fragments by losing isobutylene (-56 Da) and carbon dioxide (-44 Da). The relative abundance of these product ions shifts depending on whether the Boc group is sterically hindered (N-3 alkylation) or free (N-1 alkylation).

Experimental Methodologies & Self-Validating Protocols

Protocol 1: 2D NMR Workflow for Regioisomer Differentiation

Rationale: The 7-membered azepane ring exhibits broad signals at room temperature due to intermediate exchange rates of ring-flipping.

  • Sample Preparation: Dissolve 15-20 mg of the purified product in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Causality: DMSO-
    
    
    often restricts conformational mobility better than CDCl
    
    
    due to stronger hydrogen bonding with the carbamate, sharpening the signals[1].
  • Variable Temperature (VT) Optimization: If 1D

    
    H signals (specifically the C-2 and C-7 methylene protons) appear as broad humps, heat the sample to 60°C or cool to -20°C. Causality: Pushing the dynamic equilibrium to the fast or slow exchange limit on the NMR timescale ensures sharp peaks necessary for resolving multiplet splitting[2].
    
  • Acquire HSQC: Run a

    
    H-
    
    
    
    C HSQC to unambiguously assign all directly bonded C-H pairs. This prevents misassignment of the overlapping methylene protons in the azepane ring[2].
  • Acquire HMBC: Run the HMBC sequence optimized for long-range couplings (

    
     Hz).
    
  • Validation Step (Self-Correction): Verify the assignment by checking the intra-ring correlations (e.g., C-3 proton correlating to C-2, C-4, and the Boc carbonyl). If these baseline correlations are missing, the HMBC delay must be re-optimized before trusting the substituent correlations.

Protocol 2: LC-HRMS/MS Fragmentation Analysis

Rationale: Soft ionization preserves the intact molecule, while targeted CID breaks predictable bonds to map the functionalization site[4].

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Ionization: Inject into an ESI-QTOF mass spectrometer operating in positive ion mode. Causality: The basic secondary/tertiary amine of the azepane ring readily accepts a proton (

    
    ), ensuring high ionization efficiency[4].
    
  • MS/MS Acquisition: Isolate the

    
     precursor ion and apply a collision energy ramp (15-45 eV).
    
  • Validation Step (Self-Correction): Inject unreacted tert-butyl azepan-3-ylcarbamate as a control. Map its baseline fragmentation (loss of 100 Da total for the Boc group) to establish a reference spectrum. Compare the unknown's fragmentation against this baseline to reliably identify structurally modified fragments.

Workflow Start Reaction Mixture (tert-Butyl azepan-3-ylcarbamate) Purification Chromatographic Separation (HPLC/Flash) Start->Purification NMR_Path NMR Spectroscopy (Connectivity & Stereochem) Purification->NMR_Path HRMS_Path HRMS-MS/MS (Exact Mass & Fragmentation) Purification->HRMS_Path NMR_1D 1D 1H & 13C NMR (VT-NMR if broadened) NMR_Path->NMR_1D HRMS_ESI ESI-QTOF MS (Precursor Ion) HRMS_Path->HRMS_ESI NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Integration Structural Elucidation & Regioisomer Assignment NMR_2D->Integration HRMS_CID CID Fragmentation (Product Ion Scan) HRMS_ESI->HRMS_CID HRMS_CID->Integration

Caption: Analytical workflow for elucidating azepane reaction products.

Quantitative Data Comparison

To objectively compare the utility of these platforms, Table 1 summarizes their performance metrics for azepane derivative elucidation, while Table 2 provides representative diagnostic data for distinguishing N-1 vs. N-3 alkylation.

Table 1: Performance Comparison of Analytical Platforms

Feature2D NMR (HMBC/HSQC)LC-HRMS/MS (ESI-QTOF)
Sample Requirement High (5–20 mg)Ultra-low (< 1 µg)
Analysis Time Hours (due to 2D acquisition)Minutes (LC gradient dependent)
Regioisomer Resolution Absolute (Direct bond mapping)Inferential (Based on fragment stability)
Stereochemical Assignment Yes (via NOESY/ROESY)No (Isomers often have identical spectra)
Matrix Tolerance Low (Requires high purity)High (LC separation handles mixtures)

Table 2: Diagnostic Signals for Regioisomer Differentiation (e.g., Methylation)

Modification SiteKey HMBC Correlations (

H


C)
Primary MS/MS Neutral Losses
N-1 Alkylation

protons

Azepane C-2 & C-7
-56 Da (Isobutylene), -44 Da (

)
N-3 Alkylation

protons

Azepane C-3 & Boc

-56 Da (Isobutylene) dominant, altered

loss
C-4 Substitution Substituent protons

Azepane C-3, C-4, C-5
Azepane ring cleavage fragments

Conclusion & Best Practices

For the structural elucidation of tert-butyl azepan-3-ylcarbamate derivatives, neither NMR nor HRMS should be used in isolation. HRMS provides rapid, high-sensitivity confirmation of the reaction's success and elemental composition, making it ideal for high-throughput screening of reaction conditions[4]. However, due to the symmetric nature of mass fragmentation in aliphatic rings, 2D NMR—specifically HMBC—remains the non-negotiable gold standard for definitive regiochemical assignment[2]. By applying variable-temperature NMR to overcome the azepane ring's conformational broadening, researchers can establish a highly trustworthy, self-validating analytical workflow.

References

  • Chemspace. "Tert-butyl N-(azepan-3-yl)carbamate - C11H22N2O2". Chemspace Database. Available at: [Link]

  • National Institutes of Health (PMC). "Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors". NIH PMC, 2023. Available at:[Link]

  • Kwan, Eugene E., and Huang, Shaw G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". Georgia State University Sites, 2008. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl azepan-3-ylcarbamate dihydrochloride proper disposal procedures

Operational Safety and Disposal Guide: tert-Butyl azepan-3-ylcarbamate dihydrochloride As drug development workflows increasingly rely on complex functionalized heterocycles, the safe handling and disposal of intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: tert-Butyl azepan-3-ylcarbamate dihydrochloride

As drug development workflows increasingly rely on complex functionalized heterocycles, the safe handling and disposal of intermediates like tert-butyl azepan-3-ylcarbamate dihydrochloride have become critical components of laboratory operations. This guide provides an authoritative, step-by-step framework for managing the disposal of this specific Boc-protected amine salt, ensuring environmental compliance, operational safety, and the prevention of hazardous laboratory incidents.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand its structural vulnerabilities and reactive behavior. tert-Butyl azepan-3-ylcarbamate dihydrochloride features two distinct nitrogen centers: a Boc-protected primary amine at the 3-position and a highly basic secondary amine within the seven-membered azepane ring.

Because the azepane nitrogen is highly basic, it is typically supplied as a hydrochloride (or dihydrochloride) salt to enhance stability and aqueous solubility. However, this salt formation dictates its disposal hazards:

  • Aqueous Acidity: Dissolving the salt in water releases protons, creating a highly acidic waste stream (pH 2–3) that can cause localized tissue irritation and environmental damage if discarded improperly[1].

  • Acid-Catalyzed Gas Evolution: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. If the acidic aqueous waste is left unneutralized in a sealed carboy, the ambient acid can slowly catalyze the cleavage of the Boc group[2]. This reaction releases isobutylene and carbon dioxide gases, creating a severe risk of container pressurization and explosive rupture.

  • Environmental Persistence: The azepane heterocycle resists natural biodegradation, meaning biological wastewater treatment is insufficient. High-temperature incineration is required[3].

Table 1: Quantitative Hazard and Logistical Data

PropertyValueOperational Implication
Chemical Name tert-Butyl azepan-3-ylcarbamate dihydrochlorideContains protected primary amine and basic secondary amine.
CAS Number 2639627-15-7 (Hydrochloride)Required for regulatory tracking and waste manifesting.
Molecular Formula C11H22N2O2 · 2HClHalogen content requires specific waste segregation.
GHS Hazards H315, H319, H335Necessitates strict PPE (nitrile gloves, safety goggles).
Storage Temp 0–8 °CWaste should be kept away from heat sources to prevent degradation.

Waste Segregation & Disposal Workflow

The state of the waste (solid, aqueous, or organic) dictates the disposal pathway. The following decision matrix outlines the logical relationship between the waste state and the required operational protocol.

DisposalWorkflow Start tert-Butyl azepan-3-ylcarbamate dihydrochloride Waste CheckState Determine Waste State Start->CheckState Solid Solid / Powder Waste CheckState->Solid Aqueous Aqueous Solution (Acidic) CheckState->Aqueous Organic Organic Solvent Mixture CheckState->Organic Incinerate Protocol B: High-Temp Incineration Solid->Incinerate Neutralize Protocol A: Neutralize with 5% NaHCO3 Aqueous->Neutralize Organic->Incinerate EHS EHS / Licensed Disposal Contractor Neutralize->EHS pH 7-8 Verified Incinerate->EHS Segregated Waste

Workflow for tert-Butyl azepan-3-ylcarbamate dihydrochloride waste segregation and disposal.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that the operator receives visual or chemical confirmation that the hazard has been mitigated before proceeding to the next step.

Protocol A: Neutralization of Aqueous Waste Streams

Aqueous solutions containing the dissolved dihydrochloride salt must be neutralized prior to storage to prevent acid-catalyzed Boc-deprotection and subsequent gas evolution[1],[2].

  • Preparation & PPE: Conduct all operations inside a certified chemical fume hood to capture any prematurely released isobutylene gas. Don standard PPE: nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat[3].

  • Transfer: Carefully pour the acidic aqueous waste into a wide-mouth borosilicate glass beaker. Causality: The wide mouth prevents pressure accumulation during the rapid CO2 evolution that occurs during neutralization.

  • Neutralization: Slowly add a 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution dropwise while stirring continuously with a magnetic stir bar. Causality: NaHCO₃ safely neutralizes the hydrochloric acid without generating the dangerous exothermic heat spikes associated with strong bases like NaOH.

  • Self-Validation (pH & Visual): Monitor the solution using universal pH indicator strips. Continue the addition of NaHCO₃ until a stable pH of 7.0–8.0 is achieved. The complete cessation of effervescence (bubbling) serves as a secondary, visual confirmation that the acid has been fully consumed[1].

  • Containerization: Transfer the neutralized, stable solution to a designated "Non-halogenated Aqueous Amine Waste" carboy. Ensure the carboy is equipped with a vented cap to accommodate any trace off-gassing.

Protocol B: Segregation of Solid and Organic Waste

Unreacted powders, contaminated consumables, and organic solvent mixtures cannot be neutralized and must be prepared for high-temperature incineration[3].

  • Solid Waste Consolidation: Collect all unreacted powders, contaminated Kimwipes, spatulas, and empty reagent vials. Place them in a leak-proof, puncture-resistant polyethylene container.

  • Solvent Segregation: If the compound is dissolved in organic solvents, it must be segregated based on the solvent type:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Dimethylformamide (DMF), Ethyl Acetate (EtOAc), or Dimethyl Sulfoxide (DMSO). Note: While the dihydrochloride salt contains trace chloride ions, institutional EHS guidelines typically classify the bulk solvent matrix as the primary determinant for waste categorization.

  • Labeling: Affix a hazardous waste tag clearly stating: "Contains tert-Butyl azepan-3-ylcarbamate dihydrochloride (Irritant, Amine Salt)."[1].

  • EHS Submission: Submit the sealed containers to your institutional Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for high-temperature incineration[3].

Regulatory Compliance & Storage Logistics

Chemical waste is strictly regulated by national authorities (such as the EPA under RCRA in the United States). It is illegal to dispose of tert-butyl azepan-3-ylcarbamate dihydrochloride down the sanitary sewer or in regular municipal trash[1].

During the temporary accumulation of waste in the laboratory:

  • Store waste containers in a designated, secondary containment tray within a well-ventilated area (preferably under active exhaust).

  • Keep the waste away from strong oxidizing agents and direct heat sources, which could prematurely degrade the Boc group.

  • Ensure all containers are clearly labeled with the full chemical name—abbreviations like "Boc-azepane-HCl" are frequently rejected by environmental compliance inspectors.

References

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at:[Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl azepan-3-ylcarbamate dihydrochloride

A Researcher's Guide to Safely Handling tert-Butyl azepan-3-ylcarbamate dihydrochloride For Researchers, Scientists, and Drug Development Professionals As a professional in the field of drug development and scientific re...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling tert-Butyl azepan-3-ylcarbamate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a professional in the field of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl azepan-3-ylcarbamate dihydrochloride. The following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.

Hazard Assessment and Control

A thorough risk assessment should be conducted before handling tert-Butyl azepan-3-ylcarbamate dihydrochloride. This involves identifying potential hazards and implementing appropriate control measures to minimize risk.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Control Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Personal Protective Equipment (PPE): Utilize appropriate PPE as a primary barrier against exposure.

  • Administrative Controls: Implement safe work practices, including proper training and clear labeling of containers.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for ensuring personal safety. The following table outlines the recommended PPE for handling tert-Butyl azepan-3-ylcarbamate dihydrochloride.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[1]
Hand Protection Wear permeation-resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4] Long-sleeved clothing is recommended to cover as much exposed skin as possible.[1]
Respiratory Protection If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[4][5][6] In poorly ventilated areas or during spill cleanup, a self-contained breathing apparatus may be necessary.[1]

DOT Script for PPE Workflow:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Determines Lab Coat Lab Coat Select PPE->Lab Coat Initiates Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Handle Chemical Handle Chemical Gloves->Handle Chemical Remove Gloves Remove Gloves Handle Chemical->Remove Gloves Completes Remove Goggles/Face Shield Remove Goggles/Face Shield Remove Gloves->Remove Goggles/Face Shield Remove Lab Coat Remove Lab Coat Remove Goggles/Face Shield->Remove Lab Coat Remove Respirator (if needed) Remove Respirator (if needed) Remove Lab Coat->Remove Respirator (if needed) Wash Hands Wash Hands Remove Respirator (if needed)->Wash Hands Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Definitive Actions Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Skin Contact Skin Contact Exposure->Skin Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Evacuate & Secure Area Evacuate & Secure Area Spill->Evacuate & Secure Area Flush with Water Flush with Water Eye Contact->Flush with Water Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Contain Spill Contain Spill Evacuate & Secure Area->Contain Spill Seek Medical Attention Seek Medical Attention Flush with Water->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention Consult EHS Consult EHS Contain Spill->Consult EHS

Caption: A flowchart outlining the immediate actions to be taken in case of an emergency involving tert-Butyl azepan-3-ylcarbamate dihydrochloride.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling tert-Butyl azepan-3-ylcarbamate dihydrochloride, ensuring a safer laboratory environment for all.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • CymitQuimica. (n.d.). TERT-BUTYL (S)-AZEPAN-3-YLCARBAMATE HYDROCHLORIDE.
  • ChemScene. (n.d.). Tert-butyl N-(azepan-3-yl)carbamate;hydrochloride.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • 2,4 D Amine 58% SL. (2025, April 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). tert-Butyl N,N'-diisopropylcarbamimidate Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). tert-Butyl carbamate Safety Data Sheet.
  • Greenbook.net. (2018, June 19). MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931.
  • Apollo Scientific. (2023, July 6). tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.